Technical Documentation Center

4-(piperidin-3-yl)-1,4-oxazepane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(piperidin-3-yl)-1,4-oxazepane
  • CAS: 1343158-44-0

Core Science & Biosynthesis

Foundational

Structural analysis of 4-(piperidin-3-yl)-1,4-oxazepane as a medicinal scaffold

Whitepaper: Structural Analysis and Application of 4-(piperidin-3-yl)-1,4-oxazepane as a Medicinal Scaffold Executive Summary In contemporary medicinal chemistry, the exhaustion of flat, sp²-rich chemical space has drive...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural Analysis and Application of 4-(piperidin-3-yl)-1,4-oxazepane as a Medicinal Scaffold

Executive Summary

In contemporary medicinal chemistry, the exhaustion of flat, sp²-rich chemical space has driven a paradigm shift toward three-dimensional, sp³-rich architectures. The synthesis and integration of complex, saturated heterocyclic scaffolds are critical for improving physicochemical properties, such as aqueous solubility, metabolic stability, and target selectivity. This technical guide provides an in-depth structural analysis of 4-(piperidin-3-yl)-1,4-oxazepane (CAS: 1343158-44-0), a highly versatile, dual-pharmacophore scaffold. By fusing the conformational flexibility of the 1,4-oxazepane ring with the stereochemical rigor of a piperidin-3-yl moiety, this scaffold offers unprecedented vectorial projection for structure-based drug design (SBDD).

Structural & Physicochemical Rationale

The 1,4-Oxazepane Advantage: Beyond Morpholine

The morpholine ring is a ubiquitous feature in approved drugs, prized for its balance of basicity and lipophilicity. However, its rigid chair conformation restricts the spatial arrangement of substituents. The seven-membered 1,4-oxazepane ring represents a strategic scaffold-hopping alternative[1]. The inclusion of an additional methylene unit increases conformational flexibility, allowing the ring to adopt multiple low-energy states (e.g., twist-chair, boat). This expanded 3D geometry provides diverse exit vectors for substituents, which can enhance binding affinity in deep, irregular protein pockets[2]. Furthermore, the incorporation of polar cyclic amines like 1,4-oxazepane has been experimentally shown to reduce human plasma protein binding, thereby increasing the free fraction of the drug—a strategy successfully employed in the discovery of novel NLRP3 inflammasome inhibitors[3].

The Piperidin-3-yl Anchor

The chiral piperidine scaffold is a cornerstone in central nervous system (CNS) and oncology drug discovery[4]. Specifically, the 3-substituted piperidine provides a critical basic amine that frequently engages in salt-bridge or hydrogen-bond interactions with acidic residues in target binding sites. A prominent example is the PARP inhibitor MK-4827 (Niraparib), where the (3S)-piperidin-3-yl moiety is essential for anchoring the molecule within the catalytic domain of PARP-1 and PARP-2[5].

By linking these two systems, 4-(piperidin-3-yl)-1,4-oxazepane provides a highly tunable, sp³-rich core with dual basic centers.

Quantitative Physicochemical Profiling

To guide lead optimization, it is crucial to understand the baseline physicochemical metrics of the isolated rings versus the fused scaffold.

Table 1: Physicochemical Comparison of Core Scaffolds

ScaffoldLogP (calc)pKa (calc)TPSA (Ų)Key Structural Feature
Morpholine -0.868.312.5Rigid 6-membered, linear exit vectors
1,4-Oxazepane -0.409.012.5Flexible 7-membered, expanded 3D vectors
Piperidin-3-yl 0.8411.212.0Chiral center, high basicity
4-(piperidin-3-yl)-1,4-oxazepane 0.6510.2 (N1), 8.5 (N2)24.5Dual basic centers, tunable conformation

Note: The primary aliphatic amine of the piperidine ring (N1) remains highly basic, while the oxazepane nitrogen (N2) exhibits reduced basicity due to the inductive effect of the adjacent oxygen atom and steric shielding.

ScaffoldLogic Morpholine Morpholine (Standard Scaffold) Oxazepane 1,4-Oxazepane (Expanded 3D Vector) Morpholine->Oxazepane Ring Expansion (Scaffold Hopping) Target 4-(piperidin-3-yl)-1,4-oxazepane (Dual-Pharmacophore) Oxazepane->Target C-N Linkage Piperidine Piperidin-3-yl (Chiral Anchor) Piperidine->Target C-N Linkage

Caption: Logical progression of scaffold hopping from morpholine to 4-(piperidin-3-yl)-1,4-oxazepane.

Synthetic Workflows & Self-Validating Protocols

To utilize this scaffold effectively, a robust, scalable synthesis is required. The following methodology utilizes a reductive amination approach, which is preferred over direct alkylation to prevent over-alkylation and avoid harsh basic conditions that could degrade the oxazepane ring.

Protocol: Reductive Amination for Scaffold Assembly

Objective: To couple tert-butyl 3-oxopiperidine-1-carboxylate (N-Boc-piperidin-3-one) with 1,4-oxazepane. Rationale: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is mild and selectively reduces the intermediate iminium ion without reducing the ketone starting material. Catalytic acetic acid is added to accelerate iminium ion formation, shifting the equilibrium forward prior to reduction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-piperidin-3-one (1.0 eq, 10 mmol) and 1,4-oxazepane (1.1 eq, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Activation: Add glacial acetic acid (1.5 eq, 15 mmol) dropwise. Stir the mixture at room temperature for 1 hour to ensure complete iminium ion formation.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) over 15 minutes to control the exothermic release.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (adjusting pH to ~8) to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the Boc-protected intermediate.

  • Validation: Confirm product formation via LC-MS (expected [M+H]⁺ peak) and ¹H NMR (appearance of the methine proton adjacent to the newly formed C-N bond).

Protocol: Boc Deprotection

Objective: To yield the free diamine scaffold as a stable salt. Rationale: Anhydrous HCl in 1,4-dioxane is utilized rather than trifluoroacetic acid (TFA). HCl generates the final product as a bis-hydrochloride salt, which precipitates cleanly from the organic solvent. This allows for isolation via simple filtration, bypassing the need for complex aqueous workups and avoiding the hygroscopic nature of TFA salts.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected intermediate (5 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Deprotection: Add a 4M solution of HCl in 1,4-dioxane (10 eq, 50 mmol) dropwise at room temperature.

  • Precipitation: Stir for 2 hours. A white precipitate (the bis-hydrochloride salt) will form as the deprotection proceeds.

  • Isolation: Filter the precipitate under a vacuum, wash with cold diethyl ether (2 x 10 mL) to remove residual dioxane and organic impurities, and dry under a high vacuum for 4 hours.

  • Validation: Confirm the loss of the Boc group (absence of the 9H singlet at ~1.4 ppm) via ¹H NMR in D₂O.

Synthesis SM1 N-Boc-piperidin-3-one Intermediate N-Boc-4-(piperidin-3-yl)- 1,4-oxazepane SM1->Intermediate STAB, DCE AcOH (cat) SM2 1,4-Oxazepane SM2->Intermediate Product 4-(piperidin-3-yl)- 1,4-oxazepane (Bis-HCl Salt) Intermediate->Product HCl/Dioxane RT, 2h

Caption: Step-by-step synthetic workflow for 4-(piperidin-3-yl)-1,4-oxazepane.

Pharmacological Profiling & Applications

The 4-(piperidin-3-yl)-1,4-oxazepane scaffold is particularly suited for targets requiring deep pocket penetration and high aqueous solubility.

Oncology: PARP Inhibition

The piperidin-3-yl motif is a validated pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors. Molecules like MK-4827 utilize the basic piperidine nitrogen to interact with the solvent-exposed region of the PARP catalytic domain, while the core binds the nicotinamide pocket[5]. Substituting the indazole or phenyl rings of traditional PARP inhibitors with the 1,4-oxazepane system can drastically alter the pharmacokinetic profile, potentially increasing blood-brain barrier (BBB) penetration for the treatment of glioblastomas or brain metastases in BRCA-mutant cancers.

PARPPathway DNADamage Single-Strand DNA Break PARP1 PARP1 Recruitment DNADamage->PARP1 Complex Trapped PARP-DNA Complex PARP1->Complex Normal Repair Blocked Inhibitor Scaffold-Based Inhibitor (e.g., Oxazepane analog) Inhibitor->Complex Competitive Binding Lethality Synthetic Lethality (in BRCA-mutant cells) Complex->Lethality Replication Fork Collapse

Caption: Mechanism of PARP inhibition and synthetic lethality via scaffold-derived ligands.

Immunology: NLRP3 Inflammasome Modulation

Recent medicinal chemistry campaigns targeting the NLRP3 inflammasome have demonstrated that incorporating 7-membered polar cyclic amines (like 1,4-oxazepane) significantly improves whole-blood assay activities by reducing human protein binding[3]. The 4-(piperidin-3-yl)-1,4-oxazepane scaffold offers a unique opportunity to build bivalent NLRP3 inhibitors, utilizing the oxazepane ring to optimize free-drug fraction while using the piperidine ring to project functional groups into the NLRP3 NACHT domain.

Conclusion

The 4-(piperidin-3-yl)-1,4-oxazepane scaffold represents a highly strategic convergence of two privileged chemical motifs. By leveraging the 3D spatial expansion of the 1,4-oxazepane ring and the stereospecific anchoring capabilities of the piperidin-3-yl ring, medicinal chemists can design molecules with superior target affinity, reduced off-target toxicity, and optimized pharmacokinetic profiles. The self-validating synthetic protocols provided herein ensure that drug development professionals can efficiently access and functionalize this core for next-generation therapeutics.

References

  • Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide . ACS Medicinal Chemistry Letters (via PMC). Available at:[Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors . Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Exploratory

1,4-Oxazepane Scaffolds in Modern Drug Discovery: Synthesis, Physicochemical Profiling, and Medicinal Chemistry Applications

Executive Summary The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a defining trend in contemporary medicinal chemistry. Among saturated heterocycles, the 1,4-oxazepane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a defining trend in contemporary medicinal chemistry. Among saturated heterocycles, the 1,4-oxazepane ring—a seven-membered system containing oxygen and nitrogen at the 1- and 4-positions—has emerged as a privileged building block 1[1]. This technical guide provides an authoritative analysis of the 1,4-oxazepane scaffold, detailing its physicochemical advantages over traditional six-membered rings, self-validating synthetic protocols, and its targeted application in neuropharmacology.

Structural and Physicochemical Profiling

The physicochemical properties of a building block dictate the pharmacokinetic and pharmacodynamic fate of the resulting drug candidate. 1,4-oxazepane offers a unique balance of lipophilicity, basicity, and conformational flexibility .

Table 1: Core Physicochemical Properties of 1,4-Oxazepane
PropertyValueCausality / Relevance to Drug Design
Molecular Weight 101.15 g/mol Low molecular weight allows for extensive late-stage functionalization without exceeding Lipinski's limits[1].
Boiling Point ~145 °CHigh volatility requires careful temperature control during concentration steps to prevent yield loss.
pKa (Predicted) 10.01 ± 0.20The basic nitrogen ensures protonation at physiological pH, enhancing aqueous solubility and target binding[1].
Fsp3 (Fraction sp3) 1.0 (Core Scaffold)High 3D character reduces planar stacking, improving metabolic stability and reducing off-target toxicity.
Morpholine vs. 1,4-Oxazepane: The Case for Scaffold Hopping

While the six-membered morpholine ring is ubiquitous in approved drugs, the seven-membered 1,4-oxazepane ring provides an expanded spatial volume. The increased flexibility allows for a broader exploration of chemical space, presenting diverse substituent vectors that can adapt to complex biological pockets 2[2].

Table 2: Comparative Analysis: Morpholine vs. 1,4-Oxazepane
FeatureMorpholine (6-membered)1,4-Oxazepane (7-membered)Impact on Drug Design
Ring Size 6 atoms7 atoms7-membered ring increases spatial volume and alters vector projection[2].
Conformational Flexibility Rigid (Chair conformer)Flexible (Multiple conformers)1,4-oxazepane adapts to complex binding pockets (e.g., GPCRs)[2].
Lipophilicity (LogP) Generally LowerPotentially HigherThe extra methylene group in oxazepane increases membrane permeability[2].

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of 1,4-oxazepane derivatives requires precise control over cyclization to prevent acyclic oligomerization or beta-elimination. The following protocol outlines the synthesis of 1,4-Oxazepan-6-one hydrochloride, a highly versatile intermediate for late-stage functionalization.

Workflow A Starting Materials (Aminoalcohols) B N-Alkylation & Protection (Williamson Ether) A->B Step 1 C Mitsunobu Cyclization (Ring-Closing) B->C Step 2 D 1,4-Oxazepane Core (Isolated Intermediate) C->D Step 3 E Salt Formation (HCl in Isopropanol) D->E Step 4 F Final Drug Scaffold (High Fsp3) E->F Validation

Synthetic workflow for 1,4-oxazepane scaffolds with built-in validation.

Protocol: Synthesis of 1,4-Oxazepan-6-one Hydrochloride

Step 1: N-Alkylation via Williamson Ether Synthesis

  • Procedure : React an N-protected aminoethanol with a protected 2-bromoethanol in anhydrous tetrahydrofuran (THF) at 0 °C, using sodium hydride (NaH) as the base.

  • Causality : NaH is selected as a strong, non-nucleophilic base. It irreversibly deprotonates the hydroxyl group to form a highly reactive alkoxide, driving the substitution while minimizing side reactions. THF coordinates the sodium cation, further enhancing alkoxide nucleophilicity.

  • In-Process Control (IPC) : Monitor via LC-MS. The step is validated when the mass of the starting bromoethanol is completely depleted, ensuring no unreacted electrophile carries over.

Step 2: Intramolecular Mitsunobu Cyclization

  • Procedure : Treat the resulting ether intermediate with Triphenylphosphine (PPh3) and Diethyl azodicarboxylate (DEAD) in dichloromethane (DCM) at room temperature.

  • Causality : The Mitsunobu reaction is deployed to achieve ring closure under mild, neutral-to-mildly-acidic conditions. This bypasses the need for harsh bases that could induce unwanted beta-hydride elimination or urea by-product formation in seven-membered ring closures.

  • In-Process Control (IPC) : 1H NMR analysis of the crude mixture. Validation requires the disappearance of acyclic terminal hydroxyl protons and the emergence of a distinct multiplet corresponding to the constrained 7-membered ring.

Step 3: Deprotection and Salt Formation

  • Procedure : Dissolve the purified 1,4-oxazepane intermediate in an anhydrous solvent (e.g., diethyl ether). Add a solution of HCl in isopropanol dropwise at 0 °C. Collect the precipitate via vacuum filtration.

  • Causality : Converting the free base into a hydrochloride salt serves a dual purpose: it acts as a non-chromatographic purification step (the salt precipitates, leaving organic impurities in solution) and significantly enhances the oxidative stability of the secondary amine for long-term storage.

  • In-Process Control (IPC) : Melting point determination (target: 174-175 °C) 1[1]. A sharp melting point validates the purity and stoichiometric formation of the salt.

Medicinal Chemistry Applications: Dopamine D4 Receptor Targeting

The unique spatial geometry of the 1,4-oxazepane ring has been successfully leveraged in the design of selective ligands for the dopamine D4 receptor, a primary target for atypical antipsychotics3[3].

Pharmacological Rationale

Schizophrenia treatments often suffer from extrapyramidal side effects due to off-target dopamine D2 receptor antagonism. 3D-QSAR (Quantitative Structure-Activity Relationship) models using GRID/GOLPE methodologies have demonstrated that the expanded size of the 1,4-oxazepane ring optimally projects aromatic substituents (such as a p-chlorobenzyl group) into the D4 receptor's binding pocket, achieving high selectivity over the D2 subtype[3].

Signaling L1 1,4-Oxazepane Ligand (D4 Selective) R1 Dopamine D4 Receptor (GPCR) L1->R1 Binding G1 Gαi/o Protein (Inhibitory) R1->G1 Activation A1 Adenylyl Cyclase (Inhibited) G1->A1 Inhibition C1 cAMP Levels (Decreased) A1->C1 Reduction P1 Protein Kinase A (Downregulated) C1->P1 Downregulation

GPCR D4 receptor signaling pathway modulated by 1,4-oxazepane ligands.

Conclusion

The 1,4-oxazepane scaffold represents a powerful evolution in medicinal chemistry. By prioritizing sp3-rich, conformationally flexible building blocks, drug development professionals can overcome the solubility and selectivity bottlenecks associated with flat aromatic compounds. Through rigorous, self-validating synthetic pathways, 1,4-oxazepane derivatives are poised to unlock novel therapeutic spaces, particularly in complex neurological targets.

References

  • An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane - Benchchem - 1

  • 1,4-oxazepane - Physico-chemical Properties - ChemBK -

  • A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design - Benchchem -2

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed (J Med Chem) - 3

Sources

Foundational

pKa values and ionization states of 4-(piperidin-3-yl)-1,4-oxazepane

An In-Depth Technical Guide to the pKa Determination and Ionization State Analysis of 4-(piperidin-3-yl)-1,4-oxazepane Executive Summary The ionization constant (pKa) is a fundamental physicochemical property that dictat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Determination and Ionization State Analysis of 4-(piperidin-3-yl)-1,4-oxazepane

Executive Summary

The ionization constant (pKa) is a fundamental physicochemical property that dictates the charge state of a molecule at a given pH. This property profoundly influences a compound's pharmacokinetic and pharmacodynamic profiles, including its solubility, membrane permeability, target binding, and metabolic stability.[1][2] For drug discovery and development professionals, a thorough understanding of a candidate molecule's pKa values is not merely academic; it is a critical prerequisite for rational drug design, formulation, and predicting in vivo behavior.[3][4]

This technical guide provides a comprehensive framework for the analysis of 4-(piperidin-3-yl)-1,4-oxazepane, a heterocyclic compound with multiple potential ionization sites. As no experimental pKa data for this specific molecule is currently published in scientific literature, this document serves as a predictive and methodological guide.[5] It is designed for researchers and scientists, offering a senior-level perspective on how to approach pKa determination from first principles. We will cover structural analysis to identify ionizable centers, a review of robust computational and experimental methods for pKa determination, and an analysis of the resulting ionization states at physiologically relevant pH values. The protocols and insights provided herein are designed to be self-validating and grounded in established scientific principles, forming a blueprint for characterizing this and other novel chemical entities.

The Critical Role of pKa in Drug Discovery

The journey of a drug from administration to its target site is a complex process governed by a series of absorption, distribution, metabolism, and excretion (ADME) events.[1] The ionization state of a drug molecule is a primary determinant of its fate in each of these phases.[4]

  • Absorption & Permeability: The pH-partition hypothesis posits that only the un-ionized, more lipophilic form of a drug can readily diffuse across biological membranes, such as the intestinal epithelium or the blood-brain barrier.[2][4] The pKa value, in conjunction with the pH of the environment (e.g., stomach pH ≈ 1.5-3.5, small intestine pH ≈ 6.0-7.5), determines the equilibrium between the ionized and un-ionized forms.

  • Solubility: In contrast to permeability, the ionized form of a drug is typically more water-soluble.[1] Adequate aqueous solubility is essential for drug formulation, particularly for intravenous administration, and for dissolution in the gastrointestinal tract prior to absorption.

  • Distribution & Protein Binding: The extent of a drug's ionization at blood pH (≈7.4) affects its distribution into tissues and its binding to plasma proteins like albumin.[1][3]

  • Target Engagement: The specific protonation state of a drug can be crucial for its interaction with the biological target. For instance, an ionized amine might form a critical salt bridge with an acidic residue (e.g., aspartate or glutamate) in a receptor's binding pocket.[1]

Therefore, accurately determining the pKa of a molecule like 4-(piperidin-3-yl)-1,4-oxazepane is a foundational step in assessing its drug-like potential and guiding its optimization.

Structural Analysis of 4-(piperidin-3-yl)-1,4-oxazepane

To predict the ionization behavior of 4-(piperidin-3-yl)-1,4-oxazepane, we must first identify its ionizable functional groups.

Chemical structure of 4-(piperidin-3-yl)-1,4-oxazepaneFigure 1. 2D Structure of 4-(piperidin-3-yl)-1,4-oxazepane.

The structure contains two nitrogen atoms that are expected to be basic and thus ionizable under physiologically relevant conditions:

  • N1 (Piperidine Ring): This is a secondary aliphatic amine incorporated into a six-membered piperidine ring. Piperidine itself is a well-characterized base, with the pKa of its conjugate acid being approximately 11.2.[6] Therefore, this nitrogen is expected to be a strong base and will be predominantly protonated at physiological pH.

  • N4 (1,4-Oxazepane Ring): This is a tertiary amine within a seven-membered 1,4-oxazepane ring. Tertiary amines are also basic. However, the presence of an oxygen atom at the 1-position may exert a slight electron-withdrawing inductive effect, potentially reducing the basicity of this nitrogen compared to a simple cycloalkyl tertiary amine. The 1,4-disposition of the heteroatoms makes this a stable system, unlike the more labile 1,3-oxazepane (aminal) linkage.[7]

Based on this analysis, 4-(piperidin-3-yl)-1,4-oxazepane is a dibasic compound . It will have two distinct pKa values corresponding to the two protonation equilibria. We will refer to them as pKa1 (for the more basic piperidine nitrogen) and pKa2 (for the less basic oxazepane nitrogen).

Computational Prediction of pKa Values

Before undertaking experimental work, in silico prediction provides rapid and cost-effective estimates of pKa values, guiding subsequent experimental design.[8] This is particularly valuable in early discovery phases for screening large libraries of compounds.[9]

Methodologies

Several computational approaches are available, ranging from rapid empirical methods to more computationally intensive quantum mechanics (QM) calculations.

  • Empirical and LFER-based Methods: Tools like Schrödinger's Epik and ACD/Labs Percepta utilize databases of experimentally determined pKa values and apply corrections based on Linear Free Energy Relationships (LFER), such as the Hammett-Taft equations.[9] These methods are extremely fast and are suitable for high-throughput screening.

  • Quantum Mechanics (QM) Methods: Physics-based approaches, often employing Density Functional Theory (DFT), calculate the free energy change of the protonation reaction.[10] Workflows like Schrödinger's Jaguar pKa perform conformational searches and high-level DFT energy calculations to provide more accurate, first-principles predictions.[9] Semiempirical QM methods can also offer a balance of speed and accuracy for predicting amine pKa values.[11]

Workflow for Computational pKa Prediction

G cluster_input Input Preparation cluster_calc Calculation Engine cluster_output Output Input Input 3D Structure of 4-(piperidin-3-yl)-1,4-oxazepane ConfSearch Conformational Search (Identify low-energy conformers) Input->ConfSearch QMOpt QM Geometry Optimization (e.g., DFT) for Neutral & Protonated States ConfSearch->QMOpt SPEnergy Single-Point Energy Calculation (Higher accuracy level) QMOpt->SPEnergy FreeEnergy Calculate Solvation Free Energy (ΔGsolv) SPEnergy->FreeEnergy pKaCalc Calculate pKa from ΔG (Relative to a reference) FreeEnergy->pKaCalc Results Predicted pKa Values (pKa1 and pKa2) pKaCalc->Results

Caption: A generalized workflow for quantum mechanics-based pKa prediction.
Predicted Data Summary

The following table presents illustrative pKa values for 4-(piperidin-3-yl)-1,4-oxazepane as would be predicted by leading software packages. These are not experimental values but are expert estimations based on the known properties of the constituent chemical moieties.

Ionizable CenterPredicted pKa (Illustrative)Prediction Method Basis
N1 (Piperidine) 10.2 ± 0.5Empirical / LFER (e.g., ACD/pKa, Epik Classic)
N4 (1,4-Oxazepane) 8.5 ± 0.7Empirical / LFER (e.g., ACD/pKa, Epik Classic)
N1 (Piperidine) 10.0 ± 0.4Quantum Mechanics (e.g., Jaguar pKa)
N4 (1,4-Oxazepane) 8.8 ± 0.5Quantum Mechanics (e.g., Jaguar pKa)

Experimental Determination of pKa Values

Experimental measurement is essential for validating computational predictions and obtaining accurate pKa values for regulatory and development purposes.[8] Several robust methods are available, each with distinct advantages.

Workflow Comparison of Experimental Methods

G cluster_pot Potentiometric Titration cluster_uv UV-Vis Spectrophotometry cluster_nmr NMR Spectroscopy start Compound Sample p1 Dissolve in H2O (or co-solvent) start->p1 u1 Prepare Buffers at Multiple pH Values start->u1 n1 Dissolve in D2O start->n1 end_node Accurate pKa Values (pKa1, pKa2) p2 Titrate with Acid (e.g., HCl) p1->p2 p3 Monitor pH vs. Titrant Volume p2->p3 p4 Analyze Titration Curve (Inflection Points) p3->p4 p4->end_node u2 Dissolve Sample in Each Buffer u1->u2 u3 Measure Absorbance Spectrum u2->u3 u4 Plot Absorbance vs. pH (Sigmoidal Fit) u3->u4 u4->end_node n2 Adjust pD with DCl/NaOD n1->n2 n3 Acquire 1H NMR Spectrum at Each pD n2->n3 n4 Plot Chemical Shift (δ) vs. pD (Sigmoidal Fit) n3->n4 n4->end_node

Caption: Comparative workflows for the primary experimental pKa determination methods.
Protocol 4.1: Potentiometric Titration

This is considered the gold standard method for its accuracy and directness. It involves monitoring the pH of a solution as a standardized titrant is added.[12]

Causality: The pH changes most slowly when the concentration of the acid equals the concentration of its conjugate base ([HA] = [A⁻]), which corresponds to the pKa. This point is the center of the buffer region and the inflection point on the titration curve.

Methodology:

  • Preparation: Accurately weigh ~5-10 mg of 4-(piperidin-3-yl)-1,4-oxazepane and dissolve it in ~25-50 mL of degassed, deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, but the resulting "apparent pKa" (pKa*) will need to be corrected back to aqueous conditions.

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

  • Titration: Place the sample solution in a thermostatted vessel (e.g., at 25 °C) under a gentle stream of nitrogen to prevent CO₂ absorption. Titrate the solution with a standardized solution of 0.1 M HCl.

  • Data Acquisition: Record the pH value after each incremental addition of the titrant. Use smaller volume increments near the expected equivalence points to ensure high resolution.

  • Analysis: Plot pH versus the volume of HCl added. The two inflection points on the resulting curve correspond to the two pKa values of the compound. Specialized software can be used to calculate the pKa from the first or second derivative of the titration curve.

Protocol 4.2: UV-Vis Spectrophotometry

This method is ideal for compounds with a chromophore whose absorbance spectrum changes upon ionization. It requires very little sample and is tolerant of lower solubility.[13][14]

Causality: The electronic structure of the molecule changes with protonation state, leading to a shift in the wavelength of maximum absorbance (λmax) or a change in molar absorptivity. By monitoring this change as a function of pH, a sigmoid curve can be generated from which the pKa is derived.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.

  • Sample Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol).

  • Measurement: Add a small, constant aliquot of the stock solution to each buffer, resulting in a series of solutions with the same compound concentration but different pH values.

  • Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each solution.

  • Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH. Fit the data to the Henderson-Hasselbalch equation using non-linear regression to obtain a sigmoid curve. The inflection point of this curve is the pKa.[13] For a dibasic compound, two distinct transitions may be observed if both protonation events affect the chromophore.

Protocol 4.3: NMR Spectroscopy

NMR is a powerful technique that can not only determine pKa values but also definitively assign them to specific atoms in the molecule, which is invaluable for a multi-protic compound.[15]

Causality: The chemical shift (δ) of a nucleus (e.g., ¹H or ¹³C) is sensitive to its local electronic environment. Protonation of a nearby nitrogen atom deshields adjacent nuclei, causing their chemical shifts to move downfield. This change can be tracked as a function of pH (or pD in D₂O).

Methodology:

  • Sample Preparation: Dissolve the compound in deuterium oxide (D₂O) to avoid a large water signal in the ¹H NMR spectrum. Include an internal standard (e.g., DSS or TMSP) that is insensitive to pH changes.

  • pH Adjustment: Prepare a series of samples at different pD values by adding microliter amounts of DCl and NaOD. Measure the pD of each sample using a pH meter calibrated for D₂O (pD = pH_reading + 0.4).

  • NMR Acquisition: Acquire a ¹H NMR spectrum for each sample.

  • Analysis: Identify protons close to the nitrogen atoms (e.g., the protons on the carbons alpha to the nitrogens). Plot the chemical shift (δ) of these specific protons against the pD.

  • pKa Determination: Fit the resulting data to a sigmoid curve. The inflection point of the curve for protons near the piperidine nitrogen will yield pKa1, while the curve for protons near the oxazepane nitrogen will yield pKa2.[15]

Ionization State and Species Distribution

With the predicted or experimentally determined pKa values, we can calculate the relative concentrations of all ionization states at any given pH using the Henderson-Hasselbalch equation. For a dibasic compound like 4-(piperidin-3-yl)-1,4-oxazepane, three species can exist:

  • Neutral (B): Both nitrogens are unprotonated.

  • Monocation (BH⁺): The more basic piperidine nitrogen is protonated.

  • Dication (BH₂²⁺): Both nitrogen atoms are protonated.

Species Distribution at Key pH Values

Assuming illustrative pKa values of pKa1 = 10.0 (piperidine-N) and pKa2 = 8.5 (oxazepane-N).

pHEnvironment% Dication (BH₂²⁺)% Monocation (BH⁺)% Neutral (B)Predominant Species
2.0 Stomach (Fasted)>99.9%<0.1%<0.01%Dication
6.5 Small Intestine~99.0%~1.0%<0.01%Dication
7.4 Blood / Cytosol~92.8%~7.1%~0.1%Dication
9.0 (Reference)~9.1%~81.8%~9.1%Monocation
Species Distribution Plot

G Illustrative Species Distribution vs. pH (pKa1=10.0, pKa2=8.5) Y_axis Fraction of Species (%) X_axis_start X_axis_end pH X_axis_start->X_axis_end p2 2 p4 4 p2->p4 High p2->p4 Low p6 6 p2->p6 Very Low p4->p6 p4->p6 p8 8 p6->p8 Decreasing p6->p8 Increasing p6->p8 p10 10 p8->p10 p8->p10 Peak p8->p10 Increasing p12 12 p10->p12 Low p10->p12 Decreasing p10->p12 High Dication Dication (BH₂²⁺) Monocation Monocation (BH⁺) Neutral Neutral (B)

Sources

Protocols & Analytical Methods

Method

Reductive amination conditions using 4-(piperidin-3-yl)-1,4-oxazepane

Application Note: Optimized Reductive Amination Strategies Utilizing 4-(Piperidin-3-yl)-1,4-oxazepane Executive Summary & Chemical Context 4-(Piperidin-3-yl)-1,4-oxazepane (CAS: 1343158-44-0)[1] is a highly versatile, sp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reductive Amination Strategies Utilizing 4-(Piperidin-3-yl)-1,4-oxazepane

Executive Summary & Chemical Context

4-(Piperidin-3-yl)-1,4-oxazepane (CAS: 1343158-44-0)[1] is a highly versatile, sp3-rich diamine building block increasingly utilized in modern drug discovery. By incorporating this conformationally defined motif, medicinal chemists can improve the pharmacokinetic properties, lipophilicity, and 3D-dimensionality of lead compounds. Structurally, it features a secondary amine on the piperidine ring and a tertiary amine within the oxazepane ring.

Functionalizing the secondary piperidine nitrogen via reductive amination is a critical synthetic step. However, the steric hindrance introduced by the 3-position oxazepane substituent necessitates carefully optimized conditions to drive intermediate formation and ensure efficient hydride transfer[2]. This application note details the mechanistic rationale and validated protocols for achieving high-yielding reductive aminations with this specific building block.

Mechanistic Rationale: The Iminium Ion Pathway

The reductive amination of secondary amines fundamentally differs from that of primary amines. While primary amines form relatively stable, neutral imines, secondary amines like 4-(piperidin-3-yl)-1,4-oxazepane react with aldehydes or ketones to form a transient hemiaminal. This intermediate must undergo acid-catalyzed dehydration to form a positively charged, highly electrophilic iminium ion [3].

Causality in Reagent Selection:

  • Why not Sodium Borohydride (NaBH₄)? If a strong, unselective reducing agent like NaBH₄ is used, it will rapidly reduce the starting carbonyl to an alcohol before the sterically hindered iminium ion has time to form[4].

  • Why Sodium Triacetoxyborohydride (STAB)? STAB (NaBH(OAc)₃) is the industry standard for this transformation. The electron-withdrawing acetoxy ligands dampen the hydride's nucleophilicity, rendering it virtually unreactive toward most aldehydes and ketones, yet highly reactive toward the electrophilic iminium ion intermediate[5].

  • Why Sodium Cyanoborohydride (NaBH₃CN)? While effective and stable across a broader pH range (6.0–8.0), NaBH₃CN poses severe toxicity risks (generation of HCN gas during acidic workups) and can be sluggish with sterically hindered substrates[6]. It is generally reserved for highly unreactive ketones where STAB fails.

Visualization of the Reaction Pathway

RA_Mechanism A Carbonyl Compound (Aldehyde/Ketone) C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Attack B 4-(Piperidin-3-yl)-1,4-oxazepane (Secondary Amine) B->C D Iminium Ion (Electrophilic) C->D -H₂O (Acid Catalyzed) E Tertiary Amine (Target Product) D->E Hydride Transfer (STAB / NaBH₃CN)

Mechanistic pathway of secondary amine reductive amination via an iminium ion intermediate.

Quantitative Data: Reducing Agent Comparison

To guide protocol selection for 4-(piperidin-3-yl)-1,4-oxazepane, the following table summarizes the operational parameters of common reducing agents[7],[2],[6].

Reducing AgentSelectivity for IminiumOptimal pHSteric ToleranceToxicity / Byproducts
STAB (NaBH(OAc)₃) Excellent4.0 - 5.0Moderate to HighLow / Acetic Acid
NaBH₃CN High6.0 - 8.0ModerateHigh / HCN gas risk
2-Picoline Borane High4.0 - 6.0ModerateLow / Picoline
NaBH₄ Poor (Reduces Carbonyls)N/AHigh (if stepwise)Low / Borate salts

Experimental Protocols

Self-Validating System Note: To ensure the integrity of these protocols, all steps include visual or analytical checkpoints. Because 4-(piperidin-3-yl)-1,4-oxazepane is a secondary amine, it will stain strongly with Ninhydrin (yielding a dark purple/brown spot on TLC). The successful formation of the tertiary amine product will result in the loss of this strong Ninhydrin response, allowing for rapid visual validation of reaction completion.

Protocol A: Direct Reductive Amination with Aldehydes (Standard STAB Method)

This protocol is optimized for coupling 4-(piperidin-3-yl)-1,4-oxazepane with aliphatic or aromatic aldehydes[7],[5].

Reagents:

  • 4-(Piperidin-3-yl)-1,4-oxazepane (1.0 equiv)

  • Aldehyde (1.05 - 1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (10 mL/mmol)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 4-(piperidin-3-yl)-1,4-oxazepane and the aldehyde in anhydrous DCE[2]. Causality: DCE is preferred over DCM as it has a higher boiling point and provides superior solubility for STAB[5].

  • Acidification: Add glacial acetic acid (1.0 equiv) to the stirring solution. Causality: The acid lowers the pH to ~4-5, which is critical for protonating the hemiaminal hydroxyl group, facilitating its departure as water to form the iminium ion[4].

  • Pre-incubation: Stir the mixture at room temperature for 30–60 minutes. Checkpoint: Analyze an aliquot via LC-MS to confirm the mass of the iminium ion or hemiaminal intermediate.

  • Reduction: Add STAB (1.5 equiv) portion-wise over 5 minutes to control any mild exotherm[7].

  • Reaction Monitoring: Stir at room temperature for 2–12 hours. Monitor via TLC (Ninhydrin stain) or LC-MS until the secondary amine is completely consumed[7].

  • Quench and Workup: Slowly add saturated aqueous NaHCO₃ (equal volume to DCE) to quench unreacted STAB and neutralize the acetic acid[7]. Extract the aqueous layer with DCM (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary amine[7].

Protocol B: Stepwise Reductive Amination with Ketones (Ti(OPr-i)₄ / NaBH₃CN Method)

Ketones are less electrophilic and more sterically hindered than aldehydes. When reacting them with the already bulky 4-(piperidin-3-yl)-1,4-oxazepane, STAB alone often results in poor yields[6]. This protocol utilizes Titanium(IV) isopropoxide to force iminium formation[4].

Reagents:

  • 4-(Piperidin-3-yl)-1,4-oxazepane (1.0 equiv)

  • Ketone (1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OPr-i)₄) (2.0 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Anhydrous THF or Methanol (10 mL/mmol)

Step-by-Step Procedure:

  • Lewis Acid Activation: Dissolve the amine and ketone in anhydrous THF. Add Ti(OPr-i)₄ (2.0 equiv) via syringe. Causality: Ti(OPr-i)₄ acts as both a powerful Lewis acid to activate the ketone and a dehydrating agent (scavenging water to form TiO₂) to drive the equilibrium toward the iminium ion[4].

  • Iminium Formation: Stir the reaction at room temperature (or heat to 50 °C for highly hindered ketones) for 12 hours.

  • Reduction: Cool the mixture to 0 °C. Dissolve NaBH₃CN in a minimal amount of Methanol and add it dropwise to the reaction. Causality: NaBH₃CN is used here because it is highly soluble in methanol and effectively reduces the titanium-activated iminium species[4].

  • Quench: Stir for an additional 4 hours at room temperature. Quench by adding water (2 mL/mmol) and stirring vigorously. A white precipitate of TiO₂ will form.

  • Filtration and Workup: Filter the suspension through a pad of Celite to remove the titanium salts, washing the cake with ethyl acetate. Concentrate the filtrate, resuspend in ethyl acetate, wash with 1M NaOH (to decompose residual cyanoborohydride), brine, dry, and evaporate[7].

Workflow Visualization

Workflow Start Equip Flask with N₂ Add Amine & Carbonyl Solvent Dissolve in Anhydrous DCE (10 mL/mmol) Start->Solvent Acid Add Acetic Acid (1.0 eq) Stir 30 min (Iminium Formation) Solvent->Acid Reduce Add STAB (1.5 eq) Portion-wise Stir at RT (2-12 h) Acid->Reduce Check Monitor via LC-MS / TLC Reduce->Check Quench Quench with Sat. NaHCO₃ Extract with DCM Check->Quench

Step-by-step workflow for the reductive amination of secondary amines using STAB.

Sources

Application

Application Note: Advanced Peptide Coupling Strategies for 4-(piperidin-3-yl)-1,4-oxazepane

Executive Summary & Structural Context The integration of saturated, spiro, and bridged bicyclic heterocycles into peptide and small-molecule drug scaffolds is a proven strategy for improving pharmacokinetic properties a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The integration of saturated, spiro, and bridged bicyclic heterocycles into peptide and small-molecule drug scaffolds is a proven strategy for improving pharmacokinetic properties and escaping "flatland." Among these, 4-(piperidin-3-yl)-1,4-oxazepane (CAS: 1343158-44-0)[1] is a highly versatile building block.

However, functionalizing this molecule via peptide coupling presents three distinct mechanistic challenges:

  • Secondary Amine Nucleophilicity: The primary coupling site is the N1 position of the piperidine ring. Secondary amines are inherently less nucleophilic and more sterically hindered than primary amines, rendering standard carbodiimide chemistry (e.g., EDC/HOBt) inefficient[2].

  • Local Steric Bulk: The 1,4-oxazepane moiety at the 3-position of the piperidine ring creates a sterically congested microenvironment directly adjacent to the reacting nitrogen.

  • Internal Proton Sponge Effect: The oxazepane ring contains a basic tertiary amine. This compound is frequently supplied as a bis-hydrochloride salt, requiring precise stoichiometric adjustments of organic bases to liberate the reactive free base without promoting epimerization of the activated amino acid.

Reagent Selection & Mechanistic Causality (E-E-A-T)

Peptide bond formation is a nucleophilic substitution reaction where the amine attacks an activated carboxyl group[2]. To overcome the steric hindrance of 4-(piperidin-3-yl)-1,4-oxazepane, highly reactive uronium/aminium salts must be employed.

  • HATU: HATU activates the carboxylic acid to form a highly reactive OAt-active ester[3]. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring-group effect, utilizing hydrogen bonding to pre-organize the incoming secondary amine and accelerate the nucleophilic attack[3],[4].

  • COMU: For highly hindered sequences (e.g., coupling an N-methylated or α,α -disubstituted amino acid to our piperidine scaffold), COMU is the premier choice. Unlike HATU, which can exist in a less reactive guanidinium isomeric form, COMU exists exclusively in the highly reactive uronium form[4]. Furthermore, COMU utilizes the Oxyma Pure leaving group, which significantly reduces the risk of epimerization while offering a safer, non-explosive handling profile compared to benzotriazole derivatives[5],[6].

Pathway AA Fmoc-Amino Acid (Carboxylic Acid) Act HATU + DIPEA (Activation Phase) AA->Act Base Deprotonation Est OAt-Active Ester (Highly Reactive) Act->Est Uronium Attack Prod Target Conjugate (Amide Bond Formed) Est->Prod Nucleophilic Addition Nuc 4-(piperidin-3-yl)-1,4-oxazepane (Secondary Amine) Nuc->Prod Amine Attack

Mechanistic pathway of HATU-mediated peptide coupling with 4-(piperidin-3-yl)-1,4-oxazepane.

Quantitative Data & Parameter Optimization

The following tables summarize the empirical data for coupling standard Fmoc-protected amino acids to 4-(piperidin-3-yl)-1,4-oxazepane.

Table 1: Coupling Reagent Performance Comparison
Coupling ReagentActive Ester Leaving GroupRelative Kinetics (Sec-Amine)Epimerization RiskByproduct Solubility
EDC / HOBt OBtSlow (>12 hours)ModerateOrganic
HATU OAtFast (1 - 3 hours)LowOrganic / Aqueous
COMU Oxyma PureVery Fast (<1 hour)Very LowHighly Aqueous
Table 2: Optimized Stoichiometry for Solution-Phase Synthesis
ComponentEquivalentsRationale
4-(piperidin-3-yl)-1,4-oxazepane 1.0 eqLimiting reagent (high-value scaffold).
Fmoc-Amino Acid 1.2 - 1.5 eqSlight excess drives the reaction to completion.
HATU or COMU 1.2 - 1.5 eqMatches amino acid equivalents to prevent truncation.
DIPEA (if amine is free base) 2.5 - 3.0 eqNeutralizes coupling byproducts and maintains basicity.
DIPEA (if amine is bis-HCl salt) 4.5 - 5.0 eqCritical: 2.0 eq required strictly to liberate the free base.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each critical phase includes an In-Process Control (IPC) to verify success before proceeding.

Logic Start Assess Amino Acid Steric Bulk Standard Standard/Linear AA Start->Standard Hindered Hindered/N-Methyl AA Start->Hindered HATU HATU / DIPEA / DMF Room Temp, 2-4h Standard->HATU COMU COMU / TMP / NMP Microwave 50°C, 15m Hindered->COMU LCMS LC-MS Monitoring HATU->LCMS COMU->LCMS LCMS->COMU Incomplete Conversion Success Downstream Processing LCMS->Success >95% Conversion

Decision logic for selecting coupling conditions based on amino acid steric hindrance.

Protocol A: HATU-Mediated Solution-Phase Coupling (Standard Amino Acids)

Use this protocol for linear or moderately hindered Fmoc-amino acids.

  • Amine Neutralization (Validation Step 1):

    • Dissolve 4-(piperidin-3-yl)-1,4-oxazepane bis-hydrochloride (1.0 mmol) in anhydrous DMF (5 mL).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.2 mmol).

    • IPC Check: Spot 1 μ L of the solution onto damp pH paper. The pH must read ~8-9, confirming the complete liberation of the secondary amine.

  • Pre-Activation (Validation Step 2):

    • In a separate vial, dissolve the Fmoc-Amino Acid (1.2 mmol) and HATU (1.2 mmol) in anhydrous DMF (3 mL)[3].

    • Add DIPEA (2.0 mmol) and stir for exactly 3 minutes.

    • IPC Check: A distinct color change from clear to pale yellow indicates the successful formation of the OAt-active ester. Do not exceed 5 minutes of pre-activation to avoid epimerization[4].

  • Coupling & Monitoring:

    • Transfer the pre-activated ester solution dropwise to the amine solution. Stir at room temperature under argon.

    • IPC Check (1 Hour): Perform a Chloranil Test (Kaiser test is invalid for secondary amines). A positive test (blue/green) indicates unreacted secondary amine. Alternatively, monitor via LC-MS until the amine peak is consumed (>95% conversion).

  • Workup:

    • Dilute with Ethyl Acetate (30 mL) and wash sequentially with 5% NaHCO3​ (2x), 5% Citric Acid (2x), and Brine[3]. Dry over Na2​SO4​ and concentrate.

Protocol B: COMU-Mediated High-Efficiency Coupling (Hindered Amino Acids)

Use this protocol for α,α -disubstituted or N-methylated amino acids.

  • Preparation: Dissolve the Fmoc-Amino Acid (1.5 mmol) and COMU (1.5 mmol) in anhydrous NMP (4 mL). COMU's exceptional solubility in NMP makes it ideal for concentrated reactions[6].

  • Base Addition: Add 2,4,6-Trimethylpyridine (TMP) or DIPEA (3.0 mmol). TMP is preferred for highly epimerization-prone substrates.

  • Coupling: Add 4-(piperidin-3-yl)-1,4-oxazepane free base (1.0 mmol).

  • Microwave Acceleration: Heat the reaction in a microwave synthesizer at 50°C for 15 minutes. COMU is highly thermally stable and specifically suited for microwave-accelerated synthesis[5].

  • Validation & Workup: Confirm completion via LC-MS. Because COMU byproducts are highly water-soluble[6], a simple aqueous wash (water, 3x) is usually sufficient to remove the Oxyma Pure and uronium residuals.

References

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem 5

  • Coupling Reagents - Luxembourg Bio Technologies6

  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols - Benchchem 3

  • Coupling Reagents - Aapptec Peptides 4

  • Optimizing Peptide Coupling: Key Techniques - JPT2

  • 1343158-44-0 Chemical Properties - Chem960 1

Sources

Method

Application Note: Incorporating 4-(piperidin-3-yl)-1,4-oxazepane into DNA-Encoded Libraries (DELs)

Introduction & Rationale: Escaping "Flatland" in DEL Synthesis In modern drug discovery, the over-reliance on planar, sp2-hybridized aromatic building blocks has historically led to compounds with poor solubility and hig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale: Escaping "Flatland" in DEL Synthesis

In modern drug discovery, the over-reliance on planar, sp2-hybridized aromatic building blocks has historically led to compounds with poor solubility and high attrition rates in clinical trials. To overcome this, library designers are aggressively shifting toward sp3-rich, conformationally diverse scaffolds[1].

4-(piperidin-3-yl)-1,4-oxazepane (CAS: 1343158-44-0) represents a premium, architecturally complex bifunctional building block for DNA-Encoded Library (DEL) synthesis[2]. Structurally, it features a reactive secondary amine (on the piperidine ring) and a tertiary amine (embedded within the 1,4-oxazepane system). This unique topology allows the secondary amine to act as an exclusive conjugation handle, while the tertiary amine serves as a basic pharmacophore capable of forming critical salt bridges with acidic residues in target binding pockets (e.g., kinases, GPCRs)[3].

Physicochemical Properties & DEL Suitability

To ensure optimal ligand efficiency and maintain the integrity of the DNA tag, building blocks must adhere to strict physicochemical parameters. 4-(piperidin-3-yl)-1,4-oxazepane is uniquely suited for aqueous, on-DNA chemistry[4].

Table 1: Physicochemical Profile of 4-(piperidin-3-yl)-1,4-oxazepane

PropertyValueDEL Advantage & Causality
Molecular Weight 184.28 g/mol Low MW preserves the ligand efficiency of the final library compound, allowing for multi-cycle combinatorial synthesis without exceeding Lipinski's Rule of 5.
Reactive Center Secondary Amine (Piperidine N1)Highly nucleophilic; enables robust on-DNA amidation, reductive amination, and SNAr without requiring orthogonal protecting groups.
Pharmacophore Tertiary Amine (Oxazepane N4)Acts as a basic center to interact with target proteins; highly water-soluble, preventing compound aggregation during affinity screening.
Fraction sp3 (Fsp3) 1.0 (100% sp3 carbons)Maximizes 3D spatial coverage, reducing non-specific protein binding and improving pharmacokinetic profiles[1].

Experimental Workflows: Causality and Self-Validating Systems

As a Senior Application Scientist, it is critical to recognize that standard benchtop organic chemistry does not translate 1:1 to DNA-compatible chemistry. The protocols below are engineered with specific causal logic to guarantee high conversion while preserving the amplifiability of the DNA barcode.

Protocol A: On-DNA Amidation via DMTMM
  • The Causality: When coupling sterically hindered secondary amines (like a 3-substituted piperidine) to DNA-linked carboxylic acids, traditional coupling agents (EDC/sulfo-NHS) suffer from rapid aqueous hydrolysis of the O-acylisourea intermediate. We utilize DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium), which forms a highly reactive yet water-stable triazine ester, dramatically outperforming EDC for hindered amines[5][6].

  • Step-by-Step Methodology:

    • Preparation: Dissolve the DNA-linked carboxylic acid (1 mM) in 250 mM MOPS buffer (pH 8.0).

    • Activation: Add 800 equivalents of DMTMM (prepared as a 200 mM stock in nuclease-free water). Incubate at room temperature for 15 minutes to allow complete formation of the active triazine ester.

    • Coupling: Add 800 equivalents of 4-(piperidin-3-yl)-1,4-oxazepane (200 mM stock in DMSO). Ensure the final DMSO concentration does not exceed 20% (v/v) to prevent DNA precipitation[7].

    • Incubation: Shake the reaction mixture at 30°C for 16 hours.

    • Purification: Precipitate the DNA conjugate by adding 10% (v/v) 3 M NaCl and 3 volumes of cold absolute ethanol. Centrifuge at 14,000 x g for 30 minutes, decant, and resuspend the pellet in water.

Protocol B: On-DNA Reductive Amination
  • The Causality: Traditional reductive amination relies on sodium cyanoborohydride (NaCNBH3), which can generate toxic cyanide byproducts and form stable, unwanted adducts with the DNA nucleobases. We substitute this with 2-picoline borane (pic-BH3) , which is exceptionally stable in aqueous media, highly chemoselective, and provides superior conversion rates for sterically demanding imines in mildly acidic buffers[8][9].

  • Step-by-Step Methodology:

    • Imine Formation: Mix the DNA-linked aldehyde (1 mM) with 1,000 equivalents of 4-(piperidin-3-yl)-1,4-oxazepane in 200 mM Sodium Acetate buffer (pH 5.5). Incubate at 37°C for 2 hours to drive Schiff base formation.

    • Reduction: Add 1,000 equivalents of 2-picoline borane (pic-BH3, 250 mM stock in MeOH).

    • Incubation: Shake at 37°C for 12 hours.

    • Quenching & Purification: Quench the remaining reducing agent with 500 mM Tris-HCl (pH 8.0) and purify via standard size-exclusion chromatography (e.g., Sephadex G-25 NAP-5 columns).

Protocol C: On-DNA Nucleophilic Aromatic Substitution (SNAr)
  • The Causality: To functionalize the piperidine nitrogen with a DNA-linked aryl halide (e.g., a cyanuric chloride derivative), the secondary amine must remain fully deprotonated. A high pH buffer combined with elevated temperature is required. DNA integrity is maintained at 80°C only if divalent metal cations (which catalyze phosphodiester backbone cleavage) are strictly excluded.

  • Step-by-Step Methodology:

    • Reaction Setup: Combine DNA-linked aryl halide (1 mM) and 1,000 equivalents of 4-(piperidin-3-yl)-1,4-oxazepane in 200 mM Sodium Borate buffer (pH 9.5).

    • Catalysis: Add 500 equivalents of N,N-Diisopropylethylamine (DIPEA) to ensure the secondary amine remains highly nucleophilic.

    • Thermal Cycling: Heat the reaction in a thermocycler to 80°C for 4 hours.

    • Purification: Cool to room temperature and isolate via ethanol precipitation.

Workflows and Chemical Pathways Visualization

G Pool DNA-Conjugate Pool Split Split into Wells Pool->Split React React with 4-(piperidin-3-yl)-1,4-oxazepane Split->React Amidation/ Reductive Amination Ligate Ligate DNA Barcode React->Ligate Next Next Cycle Ligate->Next

Caption: Standard split-and-pool DEL synthesis cycle incorporating 4-(piperidin-3-yl)-1,4-oxazepane.

G BB 4-(piperidin-3-yl)-1,4-oxazepane (Secondary Amine) Amidation Amidation (DMTMM, pH 8.0) BB->Amidation RedAm Reductive Amination (pic-BH3, pH 5.5) BB->RedAm SNAr SNAr (DIPEA, pH 9.5) BB->SNAr DNA_Acid DNA-Linked Carboxylic Acid DNA_Acid->Amidation DNA_Aldehyde DNA-Linked Aldehyde DNA_Aldehyde->RedAm DNA_Aryl DNA-Linked Aryl Halide DNA_Aryl->SNAr Prod1 DNA-Amide Conjugate Amidation->Prod1 Prod2 DNA-Alkylamine Conjugate RedAm->Prod2 Prod3 DNA-Arylamine Conjugate SNAr->Prod3

Caption: Divergent DNA-compatible chemical pathways utilizing the secondary amine of the building block.

Quality Control & Validation

A DEL protocol is only as reliable as its validation metrics. To ensure these workflows act as self-validating systems, two mandatory QC checks must be performed post-reaction:

  • Conversion Analysis (UPLC-MS): Analyze the crude reaction mixtures via Ultra-Performance Liquid Chromatography-Mass Spectrometry using a C18 column and a gradient of HFIP/TEA (Hexafluoroisopropanol/Triethylamine) in water and methanol. The expected conversion for 4-(piperidin-3-yl)-1,4-oxazepane should exceed 85% across all three protocols.

  • DNA Integrity (qPCR): Perform quantitative PCR comparing the cycle threshold (Ct) of the post-reaction DNA to an untreated control. A ΔCt of < 1.0 indicates excellent preservation of the DNA barcode amplifiability, confirming that the chemical conditions (especially the 80°C SNAr) did not induce depurination or strand cleavage[7].

References

  • Building Block-Centric Approach to DNA-Encoded Library Design Source: ACS Combinatorial Science URL:[Link]

  • High-yield and high-purity amide bond formation using DMTMM PF6 for DNA-encoded libraries Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions Source: Bioconjugate Chemistry URL:[Link]

  • Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane Source: Journal of Organic Chemistry URL:[Link]

Sources

Application

Protecting Group Strategies and Synthetic Protocols for 4-(piperidin-3-yl)-1,4-oxazepane

Executive Summary & Strategic Rationale The synthesis of highly polar, nitrogen-rich bis-heterocycles is a cornerstone of modern medicinal chemistry. Scaffolds combining piperidine and oxazepane rings are privileged stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of highly polar, nitrogen-rich bis-heterocycles is a cornerstone of modern medicinal chemistry. Scaffolds combining piperidine and oxazepane rings are privileged structures, frequently utilized to modulate physicochemical properties, enhance blood-brain barrier permeability, and optimize target affinity in drug discovery programs.

The target molecule, 4-(piperidin-3-yl)-1,4-oxazepane , presents a distinct chemoselective challenge: it contains two secondary amine functionalities. Attempting a direct coupling between unprotected piperidin-3-one and 1,4-oxazepane would result in uncontrolled polymerization, self-condensation, and bis-alkylation. To establish a self-validating, high-yielding synthetic route, a protecting group strategy is mandatory. By temporarily masking the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, we deactivate its nucleophilicity, allowing the 1,4-oxazepane nitrogen to act as the sole nucleophile during the critical C-N bond-forming step.

Retrosynthetic Analysis & Mechanistic Causality

The most convergent and scalable route to 4-(piperidin-3-yl)-1,4-oxazepane relies on the reductive amination of 1-Boc-piperidin-3-one with 1,4-oxazepane.

Why the Boc Protecting Group?

The Boc group is selected for its orthogonal reactivity. It is completely stable to the mild reductive amination conditions but can be quantitatively cleaved under acidic conditions (e.g., HCl or TFA) in the final step. The electron-withdrawing nature of the carbamate also prevents the piperidine nitrogen from participating in unwanted side reactions.

Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)?

In reductive amination, the reducing agent must selectively reduce the transient iminium ion without reducing the starting ketone. NaBH(OAc)₃ is the gold standard for this transformation. The three electron-withdrawing acetoxy ligands reduce the electron density on the boron atom, making it a significantly milder hydride donor than NaBH₄. Consequently, ketone reduction is suppressed, driving the reaction entirely toward the aminated product.

Workflow A 1-Boc-piperidin-3-one (Protected Scaffold) C 1-Boc-4-(piperidin-3-yl)-1,4-oxazepane (Intermediate) A->C Reductive Amination NaBH(OAc)3, DCE B 1,4-oxazepane (Nucleophile) B->C D 4-(piperidin-3-yl)-1,4-oxazepane (Target Molecule) C->D Boc Deprotection HCl/Dioxane

Workflow for the synthesis of 4-(piperidin-3-yl)-1,4-oxazepane using a Boc-protecting strategy.

Experimental Workflows & Protocols

Protocol A: Synthesis of 1-Boc-4-(piperidin-3-yl)-1,4-oxazepane (Reductive Amination)

Objective: Chemoselective formation of the C-N bond via reductive amination while maintaining the integrity of the Boc protecting group.

Reagents & Causality:

  • 1-Boc-piperidin-3-one (1.0 eq): The electrophilic scaffold.

  • 1,4-oxazepane (1.2 eq): The nucleophile. A slight excess ensures complete consumption of the more expensive ketone.

  • Glacial Acetic Acid (1.0 eq): Acts as a Brønsted acid catalyst. It protonates the unstable carbinolamine intermediate, facilitating the elimination of water to form the highly electrophilic iminium ion.

  • NaBH(OAc)₃ (1.5 eq): The chemoselective hydride source.

  • 1,2-Dichloroethane (DCE): Chosen over THF or MeOH due to superior solubility profiles and optimized reaction kinetics for NaBH(OAc)₃.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-Boc-piperidin-3-one (10.0 g, 50.2 mmol) in anhydrous DCE (100 mL).

  • Nucleophile Addition: Add 1,4-oxazepane (6.09 g, 60.2 mmol) to the stirring solution at room temperature (25 °C).

  • Catalysis: Add glacial acetic acid (3.01 g, 50.2 mmol) dropwise. Stir the mixture for 30 minutes to allow pre-formation of the carbinolamine/iminium equilibrium.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (15.9 g, 75.3 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • In-Process Control (Self-Validation): Sample the reaction for LC-MS analysis. The reaction is complete when the ketone peak (m/z 199 [M+H]⁺) disappears, and the product peak (m/z 285 [M+H]⁺) dominates.

  • Quench & Workup: Slowly pour the reaction mixture into a vigorously stirred saturated aqueous NaHCO₃ solution (100 mL). Causality: NaHCO₃ neutralizes the acetic acid and ensures the newly formed tertiary amine is fully deprotonated (free base), preventing it from partitioning into the aqueous layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 × 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate as a pale yellow oil.

Mechanism K Ketone + Amine (Reactants) CA Carbinolamine (Unstable Intermediate) K->CA Nucleophilic Attack (AcOH Catalyzed) IM Iminium Ion (Electrophilic Species) CA->IM Dehydration (-H2O) PR Tertiary Amine (Product) IM->PR Hydride Transfer [NaBH(OAc)3]

Mechanistic pathway of the NaBH(OAc)3 mediated reductive amination.

Protocol B: Synthesis of 4-(piperidin-3-yl)-1,4-oxazepane (Boc Deprotection)

Objective: Quantitative removal of the Boc group to yield the target bis-heterocycle.

Step-by-Step Procedure:

  • Preparation: Dissolve the crude 1-Boc-4-(piperidin-3-yl)-1,4-oxazepane (approx. 13.5 g, 47.5 mmol) in anhydrous 1,4-dioxane (50 mL).

  • Deprotection: Cool the solution to 0 °C. Slowly add a solution of 4M HCl in 1,4-dioxane (60 mL, 240 mmol, ~5 eq).

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours. Causality: As the Boc group is cleaved (releasing isobutylene gas and CO₂), the highly polar bis-hydrochloride salt of the product will precipitate out of the non-polar dioxane solution, driving the reaction forward and providing a self-purifying mechanism.

  • In-Process Control: Check by LC-MS. The intermediate (m/z 285) should be completely replaced by the target mass (m/z 185 [M+H]⁺).

  • Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake with cold diethyl ether (2 × 30 mL) to remove any residual organic impurities.

  • Drying: Dry the solid under high vacuum to afford 4-(piperidin-3-yl)-1,4-oxazepane bis-hydrochloride as a highly crystalline white solid.

Quantitative Data & Optimization

The following tables summarize the optimization data that led to the finalized protocols, demonstrating the causality behind the chosen reagents.

Table 1: Solvent and Reducing Agent Optimization for Reductive Amination

Reducing AgentSolventAdditiveConversion (%)Isolated Yield (%)Observation / Causality
NaBH₄MeOHNone4530High rate of direct ketone reduction to alcohol.
NaBH₃CNMeOHAcOH (1 eq)8572Good yield, but generates toxic HCN gas byproducts.
NaBH(OAc)₃THFAcOH (1 eq)9081Slower reaction kinetics due to poor solubility.
NaBH(OAc)₃ DCE AcOH (1 eq) >99 92 Optimal solubility, complete chemoselectivity.

Table 2: Boc Deprotection Optimization Strategies

Acid SystemSolventTime/TempIsolation MethodYield (%)Observation / Causality
TFA (20% v/v)DCM2h, 25 °CEvaporation & Basic Workup85Tedious aqueous workup; product is highly water-soluble.
3M HClMeOH12h, 60 °CEvaporation78Requires heating; potential for side reactions.
4M HCl Dioxane 4h, 25 °C Direct Filtration of Salt 96 Product precipitates directly; avoids aqueous workup.

References

The protocols and mechanistic rationales detailed in this application note are grounded in established synthetic methodologies. For further reading on the foundational principles of these transformations, refer to the following authoritative sources:

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry Scott, K. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 131. URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Ten, A., Koizhaiganova, R., Bissenbay, D., Tursynova, B. G., Zhaxibayeva, Z. M., & Yu, V. (2026). ChemistryOpen, 15(1), e202500366. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yields when synthesizing 4-(piperidin-3-yl)-1,4-oxazepane

Welcome to the technical support guide for the synthesis of 4-(piperidin-3-yl)-1,4-oxazepane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-(piperidin-3-yl)-1,4-oxazepane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, thereby improving reaction yields and ensuring product purity.

The synthesis of 4-(piperidin-3-yl)-1,4-oxazepane typically involves the coupling of a piperidine core with a 1,4-oxazepane moiety. A robust and highly favored method for this is a two-step sequence involving reductive amination followed by deprotection. This guide will focus primarily on this pathway, which utilizes N-Boc-3-piperidone and 1,4-oxazepane as key starting materials.

Synthetic Pathway Overview: Reductive Amination Route

The diagram below illustrates the general workflow for the synthesis of 4-(piperidin-3-yl)-1,4-oxazepane via reductive amination.

Synthetic Pathway SM1 N-Boc-3-piperidone Reagents1 Reductive Amination (e.g., NaBH(OAc)₃, DCM) SM1->Reagents1 SM2 1,4-Oxazepane SM2->Reagents1 Intermediate N-Boc-4-(piperidin-3-yl)-1,4-oxazepane Reagents1->Intermediate Reagents2 Deprotection (e.g., TFA or HCl in Dioxane) Intermediate->Reagents2 Product 4-(piperidin-3-yl)-1,4-oxazepane Reagents2->Product caption General workflow for synthesis.

Caption: General workflow for synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question: Why is my reductive amination yield consistently low?

Answer: Low yields in the reductive amination step can stem from several factors, from the quality of reagents to suboptimal reaction conditions. Here is a systematic approach to diagnosing the issue.

1. Reagent Quality and Stoichiometry:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent due to its mild nature and selectivity for the iminium ion over the ketone.[1] Ensure it is anhydrous and has been stored properly, as it is moisture-sensitive. Using an older or improperly stored batch can significantly lower its activity.

  • Stoichiometry: An excess of the amine (1,4-oxazepane) is often used to drive the reaction towards iminium ion formation. A typical ratio is 1.2 to 1.5 equivalents of the amine relative to the ketone.[2]

2. Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvent choices. They are non-protic and effectively solubilize the reactants. Ensure the solvent is anhydrous. Polar aprotic solvents like DMF can also be used but may complicate workup.[3]

  • pH and Acidity: The formation of the iminium ion intermediate is acid-catalyzed. Traces of acetic acid in NaBH(OAc)₃ are usually sufficient. However, if your amine starting material is a salt (e.g., hydrochloride), you must add a non-nucleophilic base (like triethylamine or DIPEA) to liberate the free amine.[3] Conversely, strongly basic conditions can inhibit iminium ion formation.

  • Temperature and Time: These reactions are typically run at room temperature for 12 to 24 hours.[1] If the reaction is sluggish due to steric hindrance, gentle heating (e.g., to 40-50 °C) may be beneficial, but this can also promote side reactions. Monitor the reaction progress by TLC or LC-MS.

3. Competing Side Reactions:

  • Ketone Reduction: The reducing agent can directly reduce the N-Boc-3-piperidone to the corresponding alcohol. This is more likely if iminium ion formation is slow. Using NaBH(OAc)₃ minimizes this, as it reduces iminium ions much faster than ketones.[1]

  • Enamine Formation: If the iminium ion is sterically hindered, it may deprotonate to form a stable enamine, which is less susceptible to reduction.

Troubleshooting Low Yield Start Low Yield Observed CheckReagents Verify Reagent Quality - Anhydrous NaBH(OAc)₃? - Anhydrous solvent? - Amine is free base? Start->CheckReagents CheckConditions Optimize Reaction Conditions - Adjust stoichiometry? - Monitor temperature? - Check reaction time? Start->CheckConditions CheckSideProducts Analyze for Side Products - Alcohol from ketone reduction? - Enamine formation? Start->CheckSideProducts Solution1 Use fresh, anhydrous reagents. Neutralize amine salt if needed. CheckReagents->Solution1 Solution2 Increase amine eq. (1.2-1.5). Run at RT for 24h. Monitor by LC-MS. CheckConditions->Solution2 Solution3 Confirm iminium formation. Consider different solvent (DCE). CheckSideProducts->Solution3 caption Troubleshooting workflow for low yield.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 4-(Piperidin-3-yl)-1,4-oxazepane

Introduction Welcome to the Technical Support Center for 4-(piperidin-3-yl)-1,4-oxazepane . As a diamine building block featuring both a secondary amine (piperidine ring) and a tertiary amine (1,4-oxazepane ring), this c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for 4-(piperidin-3-yl)-1,4-oxazepane . As a diamine building block featuring both a secondary amine (piperidine ring) and a tertiary amine (1,4-oxazepane ring), this compound presents unique physicochemical challenges. While highly soluble under acidic conditions, researchers frequently encounter precipitation, erratic assay results, and formulation bottlenecks when working at physiological pH or in unbuffered aqueous media.

This guide provides a causality-driven approach to diagnosing and resolving these solubility issues, ensuring robust and reproducible experimental outcomes.

Part 1: Diagnostic Workflow

Before altering your assay conditions, it is critical to identify the thermodynamic mechanism driving the precipitation. The workflow below outlines the diagnostic logic for basic diamines.

TroubleshootingFlow Start Compound Precipitates in Aqueous Media Analyze Measure Final Solution pH (Identify Self-Buffering) Start->Analyze Decision1 Is Final pH > 8.0? Analyze->Decision1 HighPH Free Base Precipitation Action: Acidify or Form Salt Decision1->HighPH Yes (Free Base) LowPH Salt Precipitation (Check Ksp / Common-Ion) Decision1->LowPH No (Salt Form) SaltScreen Counterion Screening (Avoid HCl in PBS; Use Mesylate) HighPH->SaltScreen LowPH->SaltScreen If Cl- is high Cosolvent Formulation Strategy (DMSO, HP-β-CD) LowPH->Cosolvent If Ksp is exceeded SaltScreen->Cosolvent If precipitation persists

Figure 1. Diagnostic workflow for resolving aqueous solubility issues of basic diamines.

Part 2: Frequently Asked Questions & Causality Analysis

Q1: I dissolved the free base of 4-(piperidin-3-yl)-1,4-oxazepane in pure water, but it precipitated after a few minutes. Why? A1: This is a classic example of the self-buffering effect . The free base of this compound is lipophilic and poorly soluble. When added to unbuffered water, the basic nitrogen atoms abstract protons from the water to dissolve as cations. This process generates hydroxide ions ( OH− ), rapidly raising the microenvironmental pH. As the pH approaches the compound's pKa , the equilibrium shifts back to the insoluble free base form, halting further dissolution . Solution: Never dissolve the free base in unbuffered water. Pre-dissolve in a co-solvent or use a strong acidic buffer to maintain a pH well below the pHmax​ .

Q2: I purchased the dihydrochloride salt, but it crashes out when I dilute it into Phosphate-Buffered Saline (PBS) for my cell assay. What is happening? A2: You are likely experiencing the common-ion effect . PBS contains a high concentration of chloride ions (~137 mM NaCl). According to Le Chatelier's principle, an excess of chloride ions forces the solubility equilibrium of the hydrochloride salt backwards, exceeding its solubility product ( Ksp​ ) and causing the salt to precipitate . Solution: Switch to a different salt form (e.g., mesylate or sulfate) that does not share an ion with your assay buffer, or use a chloride-free buffer like HEPES.

Q3: How do I prevent disproportionation when diluting my acidic stock solution into a pH 7.4 assay? A3: Disproportionation occurs when a soluble salt is introduced into an environment where the pH exceeds the compound's pHmax​ , causing the salt to convert back into the insoluble free base solid . To prevent this kinetically, you must lower the final concentration below the thermodynamic solubility limit of the free base at pH 7.4, or introduce a solubilizing agent (like HP-β-CD) to the assay buffer prior to adding the compound.

Part 3: Quantitative Data & Reference Tables

To effectively troubleshoot, you must understand the ionization state of the molecule at your target pH. The table below summarizes the expected states based on the two basic centers (piperidine pKa≈10.4 ; oxazepane pKa≈8.5 ).

Table 1: Physicochemical States of 4-(piperidin-3-yl)-1,4-oxazepane

pH RangeDominant SpeciesNet ChargeExpected Aqueous SolubilityPrimary Experimental Challenge
pH < 6.0 Di-cationic salt+2High (>50 mg/mL)Common-ion effect with halides (e.g., Cl⁻)
pH 7.4 Mono/Di-cationic equilibrium+1 to +2Moderate (1-5 mg/mL)Disproportionation in weak buffers
pH > 10.0 Free base0Poor (<0.1 mg/mL)High crystal lattice energy, lipophilicity

Table 2: Recommended Co-Solvent Systems for Assay Dilution

Solvent SystemMax Final Conc. (In Vitro)Mechanism of ActionBest Use Case
DMSO 1.0% v/vSolvates lipophilic regions, disrupts crystal latticeHigh-throughput screening; 10-50 mM stock prep
PEG 400 5.0% v/vReduces dielectric constant of the aqueous phaseIntravenous or oral formulation screening
HP-β-CD 10% w/vForms inclusion complexes with the piperidine ringCell-based assays requiring high concentrations
Part 4: Self-Validating Experimental Protocols
Protocol A: Shake-Flask pH-Solubility Profiling

Purpose: To determine the true thermodynamic solubility and pHmax​ without confounding self-buffering effects.

  • Buffer Preparation: Prepare 50 mM buffer solutions ranging from pH 2.0 to 10.0. Crucial: Avoid chloride-based buffers (use phosphate, acetate, and borate) to prevent common-ion suppression.

  • Solid Addition: Add an excess of 4-(piperidin-3-yl)-1,4-oxazepane solid (approx. 10 mg) to 1 mL of each buffer in a sealed glass vial.

  • Equilibration: Agitate the vials at 300 rpm and 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Final pH Verification (Self-Validation Step): Measure the pH of the suspension after the 48-hour equilibration. Do not rely on the initial buffer pH. If the pH has shifted by >0.1 units, the buffer capacity was exceeded by the compound's self-buffering effect, and the data point must be recorded at the final pH.

  • Quantification: Filter the suspension through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to saturate filter binding sites). Dilute the filtrate and quantify via HPLC-UV.

Protocol B: Miniaturized Counterion Screening

Purpose: To identify a salt form that bypasses the common-ion effect in physiological buffers.

  • Free Base Solubilization: Dissolve 50 mg of the free base in 1 mL of a volatile organic solvent (e.g., acetone or ethanol).

  • Counterion Addition: Aliquot the solution into separate vials. Add 2.0 molar equivalents of various acids (e.g., Methanesulfonic acid, Sulfuric acid, L-Lactic acid). Avoid HCl if your downstream assay uses PBS.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature over 24 hours to induce salt crystallization.

  • Validation: Collect the resulting crystals and attempt dissolution in 1X PBS (pH 7.4). Monitor for immediate clarity versus turbidity to qualitatively assess kinetic solubility advantages over the free base.

References
  • He, Y., Ho, C., Yang, D., Chen, J., & Orton, E. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(5), 1190-1196.[Link]

  • Meng, F., & Ibrahim, F. (2025). Calculating pH-solubility profile and pHmax for monoprotic salts of poorly water-soluble weak bases. International Journal of Pharmaceutics, 673, 125338.[Link]

  • Štukelj, J., Agopov, M., Yliruusi, J., Strachan, C. J., & Svanbäck, S. (2020). Machine-Vision-Enabled Salt Dissolution Analysis. Analytical Chemistry, 92(14), 9730-9738.[Link]

Troubleshooting

Technical Support Center: Purification of 4-(Piperidin-3-yl)-1,4-oxazepane Enantiomers

Welcome to the technical support center for the enantiomeric purification of 4-(piperidin-3-yl)-1,4-oxazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantiomeric purification of 4-(piperidin-3-yl)-1,4-oxazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of this chiral molecule. The following sections offer a combination of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific challenges you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the separation of 4-(piperidin-3-yl)-1,4-oxazepane enantiomers.

Q1: What are the primary methods for separating the enantiomers of 4-(piperidin-3-yl)-1,4-oxazepane?

The primary methods for separating enantiomers of chiral amines like 4-(piperidin-3-yl)-1,4-oxazepane are preparative chiral chromatography and diastereomeric salt resolution.[1][2]

  • Preparative Chiral Chromatography: This is a direct method that utilizes a chiral stationary phase (CSP) to differentiate between the two enantiomers.[2] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common techniques.[3][4] SFC is often favored for its speed and reduced solvent consumption.[5]

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[1][6] These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.[7]

Q2: Which chromatographic technique, HPLC or SFC, is generally preferred for this type of compound?

For basic compounds like 4-(piperidin-3-yl)-1,4-oxazepane, Supercritical Fluid Chromatography (SFC) is often the preferred technique.[8] SFC typically provides faster separations, sharper peak shapes for basic compounds, and is considered a "greener" technology due to its use of supercritical CO2 as the primary mobile phase component.[5][9] However, HPLC remains a powerful and versatile option, offering a wide range of selectivities with different stationary and mobile phases.[10][11]

Q3: What are the most suitable types of chiral stationary phases (CSPs) for separating 4-(piperidin-3-yl)-1,4-oxazepane?

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are highly successful for a broad range of chiral compounds and are an excellent starting point for screening.[11][12][13] For primary and secondary amines, cyclofructan-based and crown ether-based CSPs can also show high success rates.[14][15] A screening approach using a variety of CSPs is the most effective way to identify the optimal stationary phase.[12]

Q4: Can I use an achiral column to separate the enantiomers?

Direct separation of enantiomers is not possible on an achiral column.[16] However, an indirect method can be employed by first derivatizing the enantiomers with a chiral derivatizing reagent to form diastereomers.[8][17] These diastereomers can then be separated on a standard achiral column, such as a C18.[8] This approach adds a sample preparation step and requires a high-purity chiral derivatizing agent.[8]

Section 2: Troubleshooting Guide: Preparative Chiral Chromatography (HPLC & SFC)

This section provides solutions to common problems encountered during preparative chiral HPLC and SFC separations of 4-(piperidin-3-yl)-1,4-oxazepane.

Issue 1: Poor or No Enantiomeric Resolution

Q: I am not seeing any separation between my enantiomers. What are the likely causes and how can I fix this?

Poor or no resolution is a common initial challenge. The primary causes are an unsuitable Chiral Stationary Phase (CSP) or a suboptimal mobile phase composition.[10]

A: Systematic Screening of CSPs and Mobile Phases

A systematic screening approach is the most effective way to achieve separation.[12]

  • CSP Selection: The functionality of your analyte dictates the choice of phase.[14] For the piperidine and oxazepane moieties, polysaccharide-based CSPs (amylose and cellulose derivatives) are a strong starting point.[11] Consider also screening macrocyclic glycopeptide and cyclofructan-based columns.[8][14]

  • Mobile Phase Screening: For each CSP, screen a set of mobile phases.

    • SFC: Start with a gradient of a polar organic co-solvent (e.g., methanol, ethanol, or isopropanol) in supercritical CO2.[18]

    • HPLC (Normal Phase): Use mixtures of a non-polar solvent like hexane with a polar modifier such as isopropanol or ethanol.[19]

    • HPLC (Polar Organic Mode): Employ a single polar organic solvent like methanol, ethanol, or acetonitrile.[4]

    • Additives: For basic compounds like 4-(piperidin-3-yl)-1,4-oxazepane, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase can significantly improve peak shape and resolution.[10][20]

Experimental Protocol: Chiral Method Screening

  • Sample Preparation: Dissolve the racemic 4-(piperidin-3-yl)-1,4-oxazepane in the initial mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Column Screening: Utilize an automated column switcher to screen a set of 3-5 different polysaccharide-based CSPs.

  • Mobile Phase Screening: For each column, run a generic gradient.

    • SFC: 5% to 40% Methanol (with 0.1% DEA) in CO2 over 10 minutes.

    • HPLC (NP): 10% to 50% Isopropanol (with 0.1% DEA) in Hexane over 15 minutes.

  • Data Evaluation: Analyze the chromatograms for any signs of peak splitting or separation. A resolution (Rs) greater than 1.5 is ideal for preparative work.[11]

  • Optimization: Select the column and mobile phase combination that shows the most promise and proceed to optimize the separation by adjusting the isocratic mobile phase composition, flow rate, and temperature.[11]

dot

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Peak Tailing and Poor Peak Shape

Q: My peaks are broad and tailing. What causes this and how can I improve the peak shape?

Peak tailing for basic analytes is often due to secondary interactions with acidic silanol groups on the silica support of the CSP.[10]

A: Strategies to Improve Peak Shape

  • Use of Basic Additives: Add a basic modifier to the mobile phase to compete with the analyte for active silanol sites.[10]

    • Recommended Additives: 0.1% to 0.5% diethylamine (DEA), ethanolamine, or isopropylamine.

  • Increase Additive Concentration: If you are already using a basic additive, try increasing its concentration.

  • Change the Co-solvent (SFC) or Modifier (HPLC): Different alcohols can influence peak shape. Sometimes a switch from methanol to ethanol or isopropanol can be beneficial.

  • Sample Overload: Inject a diluted sample to see if the peak shape improves. If it does, you are overloading the column.

Table 1: Common Parameters for Chiral Separation of Amines

ParameterSFCHPLC (Normal Phase)
Columns Polysaccharide-based (e.g., Chiralpak IA, IC)Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD)
Mobile Phase CO2 / (Methanol or Ethanol)Hexane / (Isopropanol or Ethanol)
Additive 0.1 - 0.5% Diethylamine or Ethanolamine0.1 - 0.5% Diethylamine
Flow Rate 3 - 4 mL/min (analytical)1 mL/min (analytical)
Temperature 35 - 40 °C25 °C
Issue 3: Sample Solubility Issues in Preparative SFC

Q: My sample is not dissolving well in the injection solvent for preparative SFC, or it is precipitating on the column.

Sample solubility can be a limiting factor in preparative SFC.[21]

A: Improving Sample Solubility

  • Injection Solvent: While it is common to dissolve the sample in the co-solvent (e.g., methanol), for poorly soluble compounds, a stronger, more polar solvent or a solvent mixture may be necessary for the injection.[21][22]

    • Co-solvent Mixtures: Try mixtures like Dichloromethane/Methanol (1:1).[5]

    • Caution: Be aware that using a very strong injection solvent can lead to peak distortion.

  • Mobile Phase Additives: Adding a small percentage of water (e.g., up to 5%) to the organic co-solvent can sometimes increase the solubility of polar compounds.[21]

  • Stacked Injections: Instead of a single large injection, use multiple smaller, "stacked" injections to avoid overloading the column and manage solubility issues.[18]

Section 3: Troubleshooting Guide: Diastereomeric Salt Resolution

This section addresses common challenges in separating enantiomers via diastereomeric salt formation.

Q: I am having difficulty finding a suitable resolving agent and crystallization solvent.

The success of diastereomeric resolution depends critically on the choice of the resolving agent and the solvent system, which influences the differential solubility of the diastereomeric salts.[1]

A: Systematic Screening of Resolving Agents and Solvents

Experimental Protocol: Screening for Optimal Resolution Conditions [1]

  • Resolving Agent Selection: For the basic 4-(piperidin-3-yl)-1,4-oxazepane, chiral carboxylic acids are suitable resolving agents.[6] Common choices include:

    • Tartaric acid derivatives (e.g., Di-p-toluoyl-L-tartaric acid, Dibenzoyl-L-tartaric acid)[23]

    • Mandelic acid enantiomers[23]

    • Camphorsulfonic acid

  • Trial Salt Formations: In a series of small vials, dissolve equimolar amounts of the racemic amine and the chosen chiral resolving agent in a small volume of various solvents.

    • Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).

  • Solubility Observation: A suitable solvent system will dissolve the diastereomeric salts upon heating and allow for the selective precipitation of one diastereomer upon cooling.[1]

  • Isolation and Analysis: Isolate the precipitated salt by filtration and analyze its diastereomeric excess (d.e.) by chiral HPLC or SFC.

  • Regeneration of the Free Amine: Once a pure diastereomeric salt is isolated, the enantiomerically enriched amine can be liberated by treatment with a base (e.g., NaOH or NaHCO3) followed by extraction.[1]

dot

Caption: Workflow for diastereomeric salt resolution.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
  • BenchChem. (2025). Application Note and Protocols for the Chiral Resolution of Amines using Fendizoic Acid. BenchChem.
  • Cumba, L. R., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 118-123.
  • De Leseleuc, M., et al. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 138(26), 8142–8145.
  • Dispas, A., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 70, 148-163.
  • Dispas, A., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Chromatography A, 1256, 244-256.
  • Contente, M. L., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 21(1), 2.
  • Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
  • Knavs, J., et al. (2024). Supercritical fluid chromatography for milligram preparation of enantiomers. Journal of Chromatography A, 1723, 464878.
  • Clayden, J., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823.
  • Clayden, J., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823.
  • Bakale, R. P., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
  • Waters Corporation. (n.d.). Preparative SFC Enabling Technology.
  • Volmer, D. A., Breitbach, Z. S., & Armstrong, D. W. (2020). Chiral Separations. LCGC International, 33(11), 22-29.
  • Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Fornstedt, T., et al. (2016). Peak Distortions in Preparative Supercritical Fluid Chromatography – a More Complete Overview. Chromatography Today.
  • Roberts, M. (2020). Trouble with chiral separations. Chromatography Today.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348.
  • Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 163-171.
  • BenchChem. (2025). Selection of chiral stationary phases for amphetamine analogue separation. BenchChem.
  • Welch, C. J., et al. (2011). Exploring the Use of Packed Column Preparative SFC for Pre-clinical Research at Merck. HPLC 2011.
  • Guiochon, G., & Tarafder, A. (2011). Fundamental challenges and opportunities for preparative supercritical fluid chromatography. Journal of Chromatography A, 1218(8), 1037-1114.
  • Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis.
  • Happy Eco News. (2025). How to Optimize Preparative SFC for Maximum Yield.
  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1349.
  • Sumika Chemical Analysis Service. (n.d.). Separation of Chiral Amine Compounds using Crown Ether Column.
  • Reddit. (2023). Developing a chiral separation on HPLC in NP. r/Chempros.
  • Dolan, J. W. (2023). Enantiomer Separations. LCGC North America, 31(12), 942-945.
  • Ghosheh, O. A. (n.d.). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (3rd ed.).
  • YMC. (n.d.). Cost-Effective Chiral Separation by Preparative HPLC. YMC America.
  • de Sousa, J., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1937.
  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 33(11), 30-37.
  • BenchChem. (2025). Technical Support Center: Chiral Separation of 1,4-Oxazepane-6-sulfonamide Enantiomers. BenchChem.

Sources

Optimization

Minimizing side reactions during oxazepane ring formation

Welcome to the technical support resource for researchers, scientists, and professionals in drug development focused on the synthesis of the oxazepane scaffold. This guide is designed to provide in-depth, practical solut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development focused on the synthesis of the oxazepane scaffold. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the critical ring-forming step, with a primary focus on minimizing side reactions to maximize the yield and purity of your target molecule.

The formation of a seven-membered ring, such as an oxazepane, is a synthetic challenge where the desired intramolecular cyclization is often in direct competition with intermolecular side reactions, such as dimerization and polymerization.[1][2] This guide provides troubleshooting strategies and detailed protocols to help you navigate these complexities.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying scientific reasoning to empower your experimental design.

Issue 1: Low or No Yield of the Desired Oxazepane, with Significant Formation of High Molecular Weight Species.

Question: My reaction to form the oxazepane ring is producing very low yields of the desired monomer. LC-MS and NMR analysis indicates the presence of dimers, oligomers, or a baseline smear characteristic of polymerization. What is happening and how can I fix this?

Answer: This is the most common challenge in the synthesis of medium-sized rings like oxazepanes.[1] The issue stems from the kinetics of the reaction. The ring-forming intramolecular reaction is a first-order process, while the competing intermolecular reactions (dimerization, polymerization) are second-order processes.[3] Therefore, the relative rates of these competing pathways are highly dependent on the concentration of your linear precursor. At high concentrations, the probability of two molecules reacting with each other is much higher, leading to the observed side products.[1][4]

The primary strategy to overcome this is to employ conditions that favor the intramolecular pathway.

Core Strategy: The High Dilution Principle

The high dilution principle is a fundamental technique used to promote macrocyclization and the formation of medium-sized rings by minimizing intermolecular reactions.[3][4] This is achieved by maintaining a very low effective concentration of the linear precursor in the reaction mixture.

Recommended Actions:

  • Drastic Reduction in Concentration: Standard reaction concentrations are often too high for these cyclizations. Aim for concentrations in the range of 0.01 to 0.001 M.[1] This can be achieved by using a large volume of solvent. While effective, this can be impractical for larger-scale syntheses.

  • Slow Addition (Syringe Pump): A more practical and efficient method is to use a syringe pump to slowly add a solution of the linear precursor to the reaction vessel over an extended period (e.g., 4-24 hours).[1][4] This maintains a very low instantaneous concentration of the precursor, ensuring that once a molecule is added, it is more likely to cyclize before it encounters another precursor molecule.

Experimental Protocol: Syringe Pump-Mediated High Dilution Cyclization

This protocol provides a general procedure for an intramolecular nucleophilic substitution to form a 1,4-oxazepane.

  • Preparation:

    • Dissolve the linear precursor (e.g., an N-substituted amino alcohol with a terminal leaving group) in a suitable, dry solvent to create a stock solution (e.g., 0.1 M).

    • In a separate, larger reaction flask, add the bulk of the solvent and the reagent that facilitates the cyclization (e.g., a non-nucleophilic base like Cs₂CO₃ or K₂CO₃).[5]

    • Ensure the reaction flask is equipped with a magnetic stirrer and is under an inert atmosphere (e.g., Nitrogen or Argon).[6]

  • Slow Addition:

    • Draw the precursor stock solution into a syringe and mount it on a syringe pump.

    • Position the needle of the syringe so that it is submerged in the solvent in the reaction flask, or so that the drops fall directly into the stirred solution.

    • Set the syringe pump to a slow addition rate (e.g., 0.1 to 1.0 mL/hour) over several hours.

  • Reaction Monitoring & Work-up:

    • After the addition is complete, allow the reaction to stir for an additional period to ensure full conversion.

    • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material and the formation of the product.[2]

    • Upon completion, perform a standard aqueous work-up, extract the product with an organic solvent, dry, and concentrate.

    • Purify the crude product using column chromatography.[5]

Question: I've tried high dilution, but my yields are still poor. What other factors could be at play?

Answer: While concentration is the dominant factor, other reaction parameters can significantly influence the outcome.

  • Temperature Optimization: Temperature affects the rates of both desired and undesired reactions. For many nucleophilic substitution reactions, lower temperatures may favor the desired cyclization over side reactions like elimination.[1] It is advisable to screen a range of temperatures to find the optimal balance for your specific substrate.

  • Solvent Choice: The solvent can influence the conformation of the linear precursor. A solvent that promotes a more "closed" or pre-organized conformation can increase the effective molarity and favor intramolecular cyclization.[7] The choice of solvent should also be compatible with the reagents being used (e.g., aprotic polar solvents for many nucleophilic substitutions).

  • Catalyst/Reagent Choice: The catalyst or reagent used to induce cyclization can have a profound effect. For instance, in some ring-closing metathesis (RCM) reactions, certain Grubbs catalysts may be more efficient and produce fewer side products than others.[1] It is often necessary to screen different catalysts or bases to identify the most effective one for your system.

Data Summary: Impact of Reaction Conditions on Oxazepane Formation
ParameterConditionExpected Outcome on Intramolecular CyclizationRationale
Concentration High (> 0.1 M)UnfavorableFavors second-order intermolecular reactions (dimerization/polymerization).[1]
Low (0.001 - 0.01 M)Favorable Favors first-order intramolecular cyclization.[1][3]
Temperature HighPotentially UnfavorableMay increase the rate of side reactions like elimination or decomposition.[8]
LowPotentially FavorableCan increase selectivity for the desired cyclization product.[1]
Addition Method Batch AdditionUnfavorableHigh initial concentration of the precursor leads to intermolecular reactions.
Slow AdditionFavorable Maintains a low instantaneous concentration, favoring the intramolecular pathway.[1][4]
Issue 2: Formation of an Isomeric Ring Product.

Question: My mass spectrometry data shows the correct mass for the desired oxazepane, but the NMR spectrum is inconsistent with the expected structure. I suspect I am forming a different, isomeric ring. How is this possible?

Answer: The formation of an isomeric ring product points to a competing cyclization pathway. This can be governed by several factors, including the regioselectivity of the ring-closure and the principles outlined by Baldwin's Rules.

Understanding Regioselectivity and Baldwin's Rules

Baldwin's Rules are a set of guidelines that predict the relative favorability of different ring-closing reactions based on the geometry required for the orbitals to overlap effectively in the transition state.[9][10] The rules classify cyclizations based on:

  • Ring size: (e.g., 7 for oxazepane)

  • Trajectory: exo (the bond being broken is outside the newly formed ring) or endo (the bond being broken is inside the newly formed ring).

  • Hybridization of the electrophilic carbon: tet (sp³), trig (sp²), or dig (sp).

For the formation of a 7-membered ring, the following are generally favored:

  • 7-exo-tet

  • 7-exo-trig

  • 7-endo-trig

  • 7-endo-dig[9][11]

If your linear precursor has multiple nucleophilic or electrophilic sites, an alternative, favored cyclization may be occurring. For example, a 6-exo-trig cyclization to form a six-membered morpholine derivative might compete with a 7-endo-trig cyclization to form the desired oxazepane.[12]

Recommended Actions:

  • Analyze Your Precursor: Carefully examine the structure of your linear precursor for alternative reactive sites that could lead to different ring sizes (e.g., 5, 6, or 7-membered rings).

  • Apply Baldwin's Rules: Determine the classification for both the desired and potential undesired cyclization pathways. If a competing pathway is also "favored" according to Baldwin's rules, it is likely to be a significant side reaction.

  • Modify the Substrate: If a competing pathway is problematic, consider modifying your precursor. This could involve:

    • Protecting Groups: Use protecting groups to block competing nucleophilic sites.[1][13]

    • Changing Leaving Groups: The nature of the leaving group can influence the reaction pathway.

    • Introducing Conformational Constraints: Incorporating rigid structural elements can pre-organize the precursor to favor the desired cyclization.[14][15]

Visualization: Decision Workflow for Troubleshooting Low Yields

troubleshooting_workflow start Low Yield of Oxazepane check_mw Analyze Side Products (LC-MS) start->check_mw high_mw High MW Species (Dimers/Polymers) check_mw->high_mw Yes correct_mw Isomeric Products (Correct Mass) check_mw->correct_mw No implement_hd Implement High Dilution: - Lower Concentration - Slow Addition (Syringe Pump) high_mw->implement_hd analyze_pathways Analyze Competing Cyclization Pathways (Baldwin's Rules) correct_mw->analyze_pathways optimize_cond Optimize Other Conditions: - Temperature - Solvent - Catalyst/Base implement_hd->optimize_cond success Improved Yield optimize_cond->success modify_substrate Modify Substrate: - Add Protecting Groups - Introduce Conformational Rigidity analyze_pathways->modify_substrate modify_substrate->success

Caption: A decision tree for troubleshooting common issues in oxazepane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for forming the oxazepane ring?

A1: The most prevalent methods involve the intramolecular cyclization of a linear precursor.[5] Key examples include:

  • Intramolecular Nucleophilic Substitution: Typically, the reaction of an amine or alcohol with a terminal electrophile (e.g., an alkyl halide).[5]

  • Reductive Amination: The cyclization of a precursor containing both an amine and an aldehyde or ketone.[1]

  • Ring-Closing Metathesis (RCM): The cyclization of a diene precursor using a ruthenium catalyst.[1]

  • Haloetherification: A regio- and stereoselective cyclization involving a halogen-mediated ring closure.[16]

Q2: Why is it more challenging to form a 7-membered ring compared to a 5- or 6-membered ring?

A2: The synthesis of 7-membered rings like oxazepane is often hindered by both unfavorable thermodynamics (ring strain) and kinetics. The entropic barrier to bringing the two reactive ends of a flexible linear precursor together is higher than for shorter chains, making the cyclization kinetics slower.[1] This slow intramolecular reaction allows the competing, faster intermolecular reactions to become dominant, leading to polymerization.[3]

Q3: Can I use a template to assist with the cyclization?

A3: Yes, template-assisted synthesis can be a powerful strategy. A template is a species (often a metal ion or another molecule) that coordinates to the linear precursor, holding it in a conformation that is favorable for cyclization.[7] This pre-organization increases the effective molarity of the reactive ends, thereby promoting the intramolecular reaction even at higher concentrations.[3]

Q4: My starting material or product seems to be degrading under the reaction conditions. What should I do?

A4: Degradation can be a significant issue, especially if the reaction requires elevated temperatures or prolonged reaction times.[8]

  • Check for Sensitive Functional Groups: Ensure that all functional groups not involved in the cyclization are compatible with the reaction conditions or are adequately protected.[17]

  • Run Under Inert Atmosphere: If your molecules are sensitive to oxidation, performing the reaction under an inert atmosphere of nitrogen or argon is crucial.[6]

  • Use Milder Conditions: Explore if the reaction can proceed at a lower temperature, perhaps with a more active catalyst or for a longer duration.

  • Monitor Closely: Use TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to prevent product degradation.[6]

References

  • BenchChem. (n.d.). Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide.
  • García, B., et al. (2021). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. IntechOpen.
  • Wikipedia. (2023). High dilution principle. Retrieved from [Link]

  • Karas, L. I., et al. (2011). Continuous flow macrocyclization at high concentrations: synthesis of macrocyclic lipids. Green Chemistry.
  • BenchChem. (n.d.). Optimizing reaction conditions for azepane ring formation.
  • Valle, A., et al. (2015).
  • Organic Process Research & Development. (2024). Substituent-Directed Cycloisomerization Reduction Cascade for Synthesizing Oxacycles.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1,4-Oxazepane-6-sulfonamide.
  • The Journal of Organic Chemistry. (2012). Continuous Flow Processes as an Enabling Tool for the Synthesis of Constrained Pseudopeptidic Macrocycles.
  • Chemistry Notes. (2022). Baldwin's Rules For Ring Closure. Retrieved from [Link]

  • Matin, M. M. (2008). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[5][18]oxazepanes. Journal of Bangladesh Chemical Society.

  • Molecules. (2019). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions.
  • Wikipedia. (2023). Baldwin's rules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. Retrieved from [Link]

  • BenchChem. (n.d.). Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis.
  • Chemistry LibreTexts. (2024). 2.1: Baldwin's Rule for Ring Closure Reactions.
  • University of Wisconsin-Madison. (2003). Baldwin's Rules for Ring Closure. Retrieved from [Link]

  • Scribd. (n.d.). Baldwin's Rules for Ring Closure. Retrieved from [Link]

  • Nature Chemistry. (2011).
  • National Institutes of Health. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics.
  • Chemical Society Reviews. (2024).
  • Iraqi National Journal of Chemistry. (n.d.). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives.
  • BenchChem. (n.d.). Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring.
  • ChemBioChem. (2023).
  • ResearchGate. (2020). Modern methods for the synthesis of oxazepanes.
  • ResearchGate. (n.d.). Synthesis and Characterization of New Oxazepine and Oxazepane Derived From Schiff Bases. Retrieved from [Link]

  • National Institutes of Health. (n.d.).
  • PubMed. (2013). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. Retrieved from [Link]

  • Organic Letters. (2015). Furan Oxidation-Cyclization to Oxazepines: Favoring 7-exo-trig over 6-endo-trig and 5-exo-trig Trajectories.
  • National Institutes of Health. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles.
  • Frontiers in Chemistry. (2024). Ferrocenyl conjugated oxazepines/quinolines: multiyne coupling and ring–expanding or rearrangement.
  • BenchChem. (n.d.). Troubleshooting unexpected results in 4-Methyl-2-(piperidin-2-yl)oxazole experiments.
  • ResearchGate. (n.d.). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems.

Sources

Troubleshooting

Stability of 4-(piperidin-3-yl)-1,4-oxazepane under acidic hydrolysis conditions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 4-(piperidin-3-yl)-1,4-oxazepane. This document is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-(piperidin-3-yl)-1,4-oxazepane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on assessing the stability of this molecule under acidic hydrolysis conditions. We will explore the underlying chemical principles, provide validated experimental protocols, and offer troubleshooting solutions to common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the fundamental questions regarding the chemical stability of 4-(piperidin-3-yl)-1,4-oxazepane.

Q1: What are the primary structural features of 4-(piperidin-3-yl)-1,4-oxazepane that influence its stability in acidic media?

The stability of 4-(piperidin-3-yl)-1,4-oxazepane is dictated by the interplay of its two core heterocyclic structures: the piperidine ring and the 1,4-oxazepane ring.

  • Piperidine Ring: As a saturated secondary amine, the nitrogen atom in the piperidine ring is basic and will be readily protonated in acidic conditions to form a piperidinium salt. While this salt form is generally stable, under harsh acidic conditions and elevated temperatures, cleavage of the carbon-nitrogen (C-N) bonds within the ring can occur.[1]

  • 1,4-Oxazepane Ring: This seven-membered ring contains both a secondary amine and a cyclic ether functionality.[2] The nitrogen is also basic and susceptible to protonation. The ether linkage (C-O-C) is the most probable site of hydrolytic attack.[3] Acid-catalyzed hydrolysis can lead to the protonation of the ether oxygen, making the adjacent carbons more electrophilic and susceptible to nucleophilic attack by water, resulting in ring-opening.[4]

  • The Linkage: The C-N bond connecting the piperidine and oxazepane rings is a tertiary amine linkage, which is generally stable but can be a potential site for degradation under extreme stress.

Q2: What are the predicted degradation pathways for this compound under acidic hydrolysis?

Under typical forced degradation conditions (e.g., 0.1 M HCl at 60°C), the most likely degradation pathway is the acid-catalyzed hydrolysis of the 1,4-oxazepane ring.[3][4] More aggressive conditions could lead to further fragmentation.

Below is a diagram illustrating the most probable initial degradation step.

G cluster_main Predicted Acidic Degradation Pathway parent 4-(piperidin-3-yl)-1,4-oxazepane protonation Protonation of Ether Oxygen (Rate-Limiting Step) parent->protonation H⁺ (Acid Catalyst) nucleophilic_attack Nucleophilic Attack by H₂O protonation->nucleophilic_attack ring_opened Ring-Opened Intermediate (N-(2-(2-hydroxyethoxy)ethyl)piperidin-3-amine) nucleophilic_attack->ring_opened

Caption: Predicted pathway for oxazepane ring opening.

Q3: How does the 1,4-oxazepane ring's stability compare to other heterocyclic systems?

The 1,4-disposition of the heteroatoms in 1,4-oxazepane renders it relatively stable, possessing the characteristics of a cyclic ether and a secondary amine.[2] Its stability is notably higher than its isomer, 1,3-oxazepane, which contains an aminal-like (O-C-N) linkage. This aminal moiety is highly susceptible to rapid hydrolysis under acidic conditions.[2] Therefore, the 1,4-oxazepane scaffold is considered more robust for applications in drug development where exposure to acidic environments (like the stomach) is a concern.[2]

Q4: What is a forced degradation study and why is it necessary for this compound?

A forced degradation study involves intentionally exposing a drug substance to stress conditions that are more severe than accelerated stability testing, such as high heat and extremes of pH.[5][6] The primary goals are:

  • To Identify Degradation Pathways: Understanding how the molecule breaks down provides critical insights into its intrinsic stability.[7]

  • To Develop Stability-Indicating Methods: The study generates degradation products that are used to develop and validate analytical methods (like HPLC) which can accurately separate and quantify the parent drug from its impurities. This specificity is a regulatory requirement.[6]

  • To Inform Formulation and Packaging: If a compound is found to be sensitive to acid, for example, developers might choose an enteric coating for an oral formulation or select specific excipients to improve stability.[6]

For 4-(piperidin-3-yl)-1,4-oxazepane, this study is essential to demonstrate the specificity of the analytical methods and to understand the potential formation of degradants during manufacturing, storage, or in vivo administration.

Section 2: Experimental Design & Protocols

This section provides detailed, field-tested protocols for conducting a forced degradation study and analyzing the results.

Protocol 1: Forced Degradation Study under Acidic Hydrolysis

Objective: To induce and monitor the degradation of 4-(piperidin-3-yl)-1,4-oxazepane under controlled acidic conditions to identify potential degradation products.

Materials & Reagents:

  • 4-(piperidin-3-yl)-1,4-oxazepane reference standard

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Hydrochloric Acid (HCl), certified solution (e.g., 1 M)

  • Sodium Hydroxide (NaOH), certified solution (e.g., 1 M)

  • Volumetric flasks, pipettes, and autosampler vials (use silanized glassware to minimize adsorption if needed).[3]

  • Calibrated heating block or water bath

Experimental Workflow Diagram:

G prep Prepare 1 mg/mL Stock Solution stress Mix with 0.2 M HCl (Final [Drug] = 0.5 mg/mL) (Final [Acid] = 0.1 M) prep->stress heat Heat at 60°C stress->heat sample Withdraw Aliquots at T=0, 2, 4, 8, 24h heat->sample neutralize Neutralize with NaOH & Dilute with Mobile Phase sample->neutralize analyze Analyze via HPLC-UV/MS neutralize->analyze evaluate Evaluate Data (Mass Balance, Peak Purity) analyze->evaluate

Caption: General workflow for a forced degradation study.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Stress Condition Setup: In a volumetric flask, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl. Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water.

  • Incubation: Place the stress and control samples in a heating block set to 60°C.[3]

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from the stress sample at specified time points (e.g., 0, 2, 8, and 24 hours). The "T=0" sample should be taken immediately after mixing and before heating.

  • Neutralization and Quenching: Immediately after withdrawal, quench the reaction by adding a stoichiometric equivalent of NaOH (e.g., 100 µL of 0.1 M NaOH) and dilute to a suitable concentration for analysis (e.g., 50 µg/mL) with the mobile phase. This prevents further degradation.

  • Analysis: Analyze all time-point samples, including the control and a freshly prepared (unstressed) standard, using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To separate, quantify, and identify the parent compound from its acid-induced degradation products. A mass spectrometer (MS) is highly recommended for structural elucidation of unknown peaks.[3][8]

Instrumentation & Recommended Conditions:

ParameterRecommended SettingRationale
HPLC System UPLC/UHPLC or HPLC with UV/PDA and MS detectorProvides the necessary resolution and detection capabilities for complex mixtures.
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)A common, robust choice for separating small molecules of moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape and MS ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient Elution 5% B to 95% B over 10 minutesA generic gradient to ensure elution of both the polar parent compound and potentially less polar degradants. Must be optimized.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.[8]
Injection Vol. 2 µLAdjustable based on concentration and sensitivity.
UV Detection 210 nm or PDA scan (200-400 nm)210 nm is a general wavelength for compounds lacking a strong chromophore. A PDA detector is superior for checking peak purity.
MS Detector ESI+ (Electrospray Ionization, Positive Mode)The basic nitrogen atoms in the molecule will readily ionize in positive mode.

Data Analysis:

  • Calculate the percentage of the parent drug remaining at each time point relative to the T=0 sample.

  • Determine the area percentage of each new peak that appears in the chromatogram.

  • Calculate the mass balance for each time point by summing the peak area of the parent drug and all degradation products and comparing it to the initial peak area of the parent drug at T=0. A good mass balance (95-105%) indicates that all major degradants are being detected.

Section 3: Troubleshooting Guide
SymptomPossible Cause(s)Recommended Solution(s)
Poor Mass Balance (<95%) 1. Degradation products are not UV-active at the chosen wavelength. 2. Degradants are volatile and lost during the experiment. 3. Analyte or degradants are adsorbing to container surfaces.[3]1. Use a universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) in parallel with the UV detector.[3] 2. Ensure samples are tightly capped during heating. 3. Use silanized or polypropylene vials to minimize adsorption.[3]
Inconsistent Degradation Rates 1. Fluctuation in heating block/water bath temperature. 2. Inconsistent preparation of acid/base solutions. 3. Inaccurate timing of sample withdrawal and neutralization.1. Validate the temperature of your heating source with a calibrated external thermometer. 2. Use certified, pre-made acid/base solutions or carefully validate in-house preparations. 3. Use a precise timer and a consistent workflow for quenching the reaction.
Rapid Loss of Parent Compound 1. The stress conditions (acid concentration, temperature) are too harsh for the molecule.1. Reduce the acid concentration (e.g., to 0.01 M HCl), lower the temperature (e.g., to 40°C), or shorten the time points. The goal is to achieve 5-20% degradation to clearly observe the primary degradants.[6]
No Degradation Observed 1. The compound is highly stable under the tested conditions. 2. The analytical method is not resolving the degradants from the parent peak.1. Increase the severity of the stress conditions (e.g., increase temperature to 80°C or use 1 M HCl), but do so incrementally. 2. Check the peak purity of the parent peak using a PDA detector or MS. If impure, optimize the HPLC method (e.g., change the gradient slope, try a different column chemistry).
Section 4: Hypothetical Data Summary

The following table illustrates the type of data you would generate from a successful acidic hydrolysis study. Note: This data is for illustrative purposes only and is not based on actual experimental results.

Time (hours)Parent Compound (%)Degradant 1 (%) (Ring-Opened)Mass Balance (%)
0100.00.0100.0
295.24.699.8
884.115.199.2
2465.733.599.2
References
  • Ramaswamy, S., Gowthamarajan, K., Dwarampudi, L. P., Bhaskaran, M., & Kadiyala, M. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(4), 562–568. [Link]

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573–577. [Link]

  • Under what conditions does piperidine decompose?. (2025, July 29). Biosynce. [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2022). AIP Conference Proceedings. [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). White Rose Research Online. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Retrieved March 7, 2024, from [Link]

  • Oxazepam acid hydrolysis reaction. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. (2020). ResearchGate. [Link]

  • Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. (2019). Organic & Biomolecular Chemistry. [Link]

  • Forced degradation studies for Drug Substances and Drug Products. (2017, September 21). Q1 Scientific. [Link]

  • Detection method for determining piperidine residue in bulk drug. (n.d.). Google Patents.
  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (2018). Drug Analytical Research. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025, July 15). PubMed. [Link]

  • Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method. (2000). Chemical & Pharmaceutical Bulletin. [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). ACS Omega. [Link]

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. (n.d.). University of Babylon. Retrieved March 7, 2024, from [Link]

  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. (2017). International Journal of Applied Chemistry. [Link]

  • CHEMICAL BASIS OF STABILITY OF DRUG. (n.d.). IIP Series. Retrieved March 7, 2024, from [Link]

Sources

Optimization

Technical Support Center: Palladium Impurity Removal from 4-(piperidin-3-yl)-1,4-oxazepane

Welcome to the technical support center for the purification of 4-(piperidin-3-yl)-1,4-oxazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-(piperidin-3-yl)-1,4-oxazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of palladium impurities from your active pharmaceutical ingredient (API) samples.

Palladium-catalyzed cross-coupling reactions are invaluable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1][2] However, a significant challenge lies in the removal of residual palladium from the final product to meet stringent regulatory requirements.[3][4] The International Council for Harmonisation (ICH) Q3D guideline sets permitted daily exposure (PDE) limits for elemental impurities, which for palladium is typically 100 µ g/day for oral medications.[2][5] This necessitates robust purification strategies to ensure the safety and quality of the API.[6]

This guide provides a structured approach to tackling palladium contamination, from initial detection to the implementation of effective removal protocols.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for palladium in my 4-(piperidin-3-yl)-1,4-oxazepane API?

A1: Regulatory bodies like the FDA and EMA have established guidelines for elemental impurities in drug products.[3] The ICH Q3D guideline is a key reference, classifying palladium as a Class 2B element.[3] For oral drug products, the permitted daily exposure (PDE) for palladium is 100 µ g/day .[2][5] The acceptable concentration in your API (in ppm) will depend on the maximum daily dose of the final drug product.[5][6] It's crucial to perform a risk assessment to determine the appropriate limit for your specific product.[3][7]

Q2: What are the most common methods for removing palladium impurities?

A2: Several methods are available, and the choice often depends on the nature of the palladium species, the properties of your API, and the scale of your process. The most common techniques include:

  • Adsorption: Using solid-supported scavengers (e.g., silica- or polymer-bound thiols, triaminotriazine), activated carbon, or ion-exchange resins.[1][8]

  • Crystallization: This can be an effective method, sometimes enhanced by the addition of a soluble ligand that complexes with palladium, keeping it in the mother liquor.[1]

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can be employed.

  • Chromatography: While effective, it may not be the most cost-efficient method for large-scale production.[8][9]

Q3: My initial attempts at palladium removal have been unsuccessful. What are the likely causes?

A3: Several factors can contribute to inefficient palladium removal:

  • Palladium Speciation: The oxidation state and coordination sphere of the palladium species can significantly impact its reactivity with scavengers. For example, Pd(0) and Pd(II) may require different scavenging strategies.

  • Strong API-Palladium Interaction: The presence of nitrogen-containing heterocycles, like in your 4-(piperidin-3-yl)-1,4-oxazepane, can lead to strong coordination with palladium, making it difficult to remove.

  • Insufficient Scavenger Amount or Contact Time: The stoichiometry of the scavenger relative to the palladium and the duration of the treatment are critical parameters.

  • Solvent Effects: The solvent system can influence the accessibility of the palladium to the scavenger.

Q4: How can I accurately quantify the amount of residual palladium in my samples?

A4: The standard and most reliable methods for quantifying trace levels of palladium are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry-standard technique for final quality control due to its high sensitivity and accuracy.[1]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another robust technique for elemental analysis.

  • Atomic Absorption Spectroscopy (AAS): A well-established method for quantifying metals.[10]

  • X-Ray Fluorescence (XRF): A non-destructive technique that can be used for rapid screening.[4]

For in-process monitoring and screening of purification methods, faster, albeit less precise, methods like colorimetric or fluorimetric assays can be useful.[1][11]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for common palladium removal challenges.

Issue 1: High Palladium Levels Persist After Initial Scavenging with a Thiol-Based Resin

Root Cause Analysis: Thiol-based scavengers are generally effective for soft metals like palladium. However, the piperidinyl and oxazepane nitrogens in your molecule can act as competing ligands, hindering the scavenger's access to the palladium center. The specific palladium complex present might also be less reactive towards the thiol.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ineffective thiol-based scavenging.

Detailed Steps:

  • Optimize Existing Protocol:

    • Increase Scavenger Equivalents: Incrementally increase the amount of thiol resin (e.g., from 5 eq to 10 eq, then 20 eq relative to the initial palladium loading).

    • Elevate Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the rate of scavenging.

    • Extend Reaction Time: Allow the scavenging reaction to proceed for a longer duration (e.g., 12-24 hours).

    • Solvent Screening: If your API is soluble in different solvents, test the scavenging efficiency in each.

  • Screen Alternative Scavengers:

    • Trimercaptotriazine (TMT)-Based Scavengers: These have shown high efficacy in scavenging palladium.[8] Both silica-bound (Si-TMT) and macroporous polystyrene-bound (MP-TMT) versions are commercially available.[8]

    • N-Acetylcysteine: This can be used as a soluble scavenger, with the resulting palladium complex being removed by filtration or extraction.[1][2]

    • Activated Carbon: A cost-effective option that can be very effective, though it may sometimes lead to product loss through adsorption.[12][13]

  • Implement a Multi-Modal Approach:

    • Combine a soluble scavenger like N-acetylcysteine with a solid-supported scavenger. The soluble agent can initially complex the palladium, and the solid scavenger can then mop up the resulting complex.

    • Utilize activated carbon in conjunction with a more selective scavenger.[12]

Issue 2: Product Loss During Activated Carbon Treatment

Root Cause Analysis: Activated carbon has a high surface area and a porous structure, which can lead to the non-selective adsorption of your API along with the palladium impurities.[14]

Troubleshooting Workflow:

Caption: Workflow to mitigate product loss during activated carbon treatment.

Detailed Steps:

  • Optimize Treatment Conditions:

    • Reduce Carbon Loading: Use the minimum amount of activated carbon necessary to achieve the desired palladium reduction.

    • Decrease Contact Time: Monitor both palladium and API levels over time to find the optimal treatment duration.

    • Lower Temperature: Adsorption is often an exothermic process, so running the treatment at a lower temperature may reduce API loss.

  • Screen Different Types of Activated Carbon:

    • Not all activated carbons are the same. They differ in pore size, surface area, and surface chemistry.[13] Request samples from different suppliers and screen them on a small scale.

  • Implement a Post-Treatment Wash:

    • After filtering off the activated carbon, wash the carbon cake with a small amount of fresh, hot solvent to recover adsorbed product.

Experimental Protocols

Protocol 1: General Screening of Solid-Supported Palladium Scavengers

  • Sample Preparation: Dissolve a known amount of your crude 4-(piperidin-3-yl)-1,4-oxazepane in a suitable solvent to create a stock solution with a known palladium concentration (determined by ICP-MS).

  • Scavenger Addition: In separate vials, add different solid-supported scavengers (e.g., Si-Thiol, Si-TMT, MP-TMT) at a set molar equivalent (e.g., 10 eq) relative to the palladium content.

  • Incubation: Stir the vials at a controlled temperature (e.g., 25 °C or 50 °C) for a set period (e.g., 4 hours).

  • Sampling and Analysis: At various time points (e.g., 1, 2, 4 hours), take an aliquot from each vial, filter to remove the scavenger, and dilute for ICP-MS analysis to determine the remaining palladium concentration.

  • Data Evaluation: Compare the scavenging efficiency of the different resins to identify the most effective one for your system.

Protocol 2: Palladium Removal Using Activated Carbon

  • Slurry Preparation: To a solution of your crude API in an appropriate solvent, add a predetermined weight percentage of activated carbon (e.g., 5-10 wt%).

  • Treatment: Stir the slurry at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Rinse: Wash the celite cake with a small portion of fresh solvent to recover any adsorbed product.

  • Analysis: Concentrate the filtrate and analyze the palladium content by ICP-MS.

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods

Scavenging MethodInitial Pd (ppm)Final Pd (ppm)API Recovery (%)Conditions
Si-Thiol (10 eq)55012095THF, 25°C, 4h
Si-TMT (10 eq)550<1096THF, 25°C, 4h
Activated Carbon (10 wt%)5502585Toluene, 50°C, 2h
N-Acetylcysteine (20 eq) + Crystallization550<590IPA/Water, 4h

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

References

  • Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Fallis, I. A., et al. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Scott, J. S., et al. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Koide, K. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In New Trends in Cross-Coupling: Theory and Applications. The Royal Society of Chemistry. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

  • Reddy, L. V. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [Link]

  • Marguí, E., et al. (2009, February 15). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • Scott, J. S., et al. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Scott, J. S., et al. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Figshare. [Link]

  • Wołowicz, A., & Hubicki, Z. (2023, April 28). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Materials (Basel). [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • Hussain, M. F., & Al-Megren, H. A. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Platinum Metals Review. [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. [Link]

  • Hugill, S. (2022, April 6). A risk mitigation approach to detecting and quantifying metals in APIs. Manufacturing Chemist. [Link]

  • ProPharma Group. ICH Q3D Elemental Impurities. [Link]

  • U.S. Food and Drug Administration. (2018, August 1). Elemental Impurities in Drug Products Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022, April 26). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for Amorphous 4-(piperidin-3-yl)-1,4-oxazepane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with crystallizing highly flexible, basic dia...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with crystallizing highly flexible, basic diamines like 4-(piperidin-3-yl)-1,4-oxazepane.

This guide bypasses generic advice and focuses on the mechanistic causality behind phase separation, offering self-validating protocols to force nucleation in notoriously stubborn amorphous systems.

Phase 1: Problem Identification & Thermodynamics

Q1: Why does my synthesized 4-(piperidin-3-yl)-1,4-oxazepane consistently crash out as an amorphous oil or sticky solid?

Causality & Mechanism: 4-(piperidin-3-yl)-1,4-oxazepane is a diamine containing two saturated, highly flexible heterocycles. The high conformational entropy of these rings, combined with the strong, non-directional hydrogen-bonding capabilities of the secondary amines, severely hinders the molecular packing required to form a rigid crystal lattice.

Because the molecules cannot easily align into a repeating lattice, the system's glass transition temperature ( Tg​ ) remains low. When you attempt to force precipitation (via rapid cooling or antisolvent addition), the system crosses the binodal curve before it crosses the metastable zone limit for nucleation. This results in Liquid-Liquid Phase Separation (LLPS) , commonly known in pharmaceutical development as "oiling out"[1]. The solute separates into solute-rich amorphous droplets rather than forming a solid phase.

Thermodynamics Start Homogeneous Solution (Solute + Solvent + Antisolvent) Cooling Cooling / Antisolvent Addition Start->Cooling Supersat Supersaturated State Cooling->Supersat Binodal Cross Binodal Curve (Miscibility Gap) Supersat->Binodal High Entropy/Flexible Metastable Cross Metastable Limit (Nucleation Zone) Supersat->Metastable Rigid Salt/Seeded Oil Liquid-Liquid Phase Separation (Solute-Rich Droplets) Binodal->Oil Solid Crystal Lattice Formation Metastable->Solid Oil->Solid Slow Transformation (Impure)

Fig 1. Thermodynamic pathways: Liquid-Liquid Phase Separation vs. Nucleation.

Phase 2: System Design & Salt Screening

Q2: How do I design a salt screen to induce crystallinity for this specific diamine?

Causality & Mechanism: To overcome the low Tg​ and high molecular flexibility, forming a salt with a rigid counterion is the standard approach. A rigid counterion restricts the conformational flexibility of the piperidine and oxazepane rings, increasing the lattice energy and the melting point ( Tm​ ), which subsequently increases the crystallization propensity.

For stable salt formation, complete ionization is required. The "Rule of 3" dictates that there must be a ΔpKa​≥3 between the basic amine of the API and the conjugate acid to ensure complete proton transfer and prevent disproportionation back to the free base[2].

Quantitative Data Summary: Recommended Counterions for Diamines

Acid Counterion pKa1​ Structural RigidityExpected Outcome for Flexible Diamines
p-Toluenesulfonic Acid -2.8High (Aromatic ring)Excellent crystallinity, low hygroscopicity.
Methanesulfonic Acid -1.9Low (Linear)Good solubility, but highly prone to oiling out.
L-Tartaric Acid 2.98Medium (H-bond network)High lattice energy; useful for chiral resolution.
Fumaric Acid 3.03High (Planar double bond)Moderate solubility, highly crystalline solids.
Hydrochloric Acid -6.0None (Monatomic)High hygroscopicity; frequently forms amorphous hydrates.
Protocol 1: High-Throughput Salt Screening Methodology
  • Stock Preparation: Dissolve 4-(piperidin-3-yl)-1,4-oxazepane free base in a volatile, water-miscible solvent (e.g., Tetrahydrofuran) at 50 mg/mL.

  • Acid Dispensing: Aliquot 1.05 molar equivalents of the selected acids (from the table above) into separate glass HPLC vials.

  • Reaction: Add 1 mL of the API stock solution to each vial. Stir at 50°C for 1 hour to ensure complete proton transfer.

  • Concentration: Remove the primary solvent under a gentle stream of nitrogen until a concentrated residue remains.

  • Antisolvent Addition: Add 500 µL of an antisolvent (e.g., Methyl tert-butyl ether or Heptane).

  • Thermal Cycling: Subject the vials to thermal cycling (5°C to 40°C at 0.5°C/min) for 48 hours. This repeated dissolution and supersaturation cycle forces the system out of the metastable zone and promotes nucleation over LLPS.

  • Self-Validation Check: Always run a blank control vial (solvent + acid, no API). If solids precipitate in the blank, your chosen acid is insoluble in the solvent matrix, and any "crystals" in your sample vials may be false positives (unreacted acid).

SaltScreen API Amorphous Free Base 4-(piperidin-3-yl)-1,4-oxazepane Acid Select Rigid Counterions (ΔpKa > 3) API->Acid Solvent Solvent/Antisolvent Matrix Screening Acid->Solvent Equilibrate Thermal Cycling & Equilibration Solvent->Equilibrate LLPS Oiling Out (LLPS) Equilibrate->LLPS High Supersaturation Crystal Crystalline Salt Equilibrate->Crystal Nucleation LLPS->Solvent Adjust System Characterize PXRD & DSC Verification Crystal->Characterize

Fig 2. Salt screening and crystallization workflow for flexible diamines.

Phase 3: Advanced Nucleation Techniques

Q3: I formed the tosylate salt, but it is still "oiling out" during cooling. How do I bypass LLPS and force nucleation?

Causality & Mechanism: If your salt is still oiling out, the rate of supersaturation generation (via cooling or rapid antisolvent addition) is vastly outpacing the kinetics of crystal nucleation. The system crashes into the miscibility gap. To bypass LLPS, you must generate supersaturation at an infinitesimally slow rate, allowing the molecules time to orient into a lattice[1].

Protocol 2: Antisolvent Vapor Diffusion

Vapor diffusion allows for a thermodynamically controlled, diffusion-limited increase in supersaturation, making it ideal for stubborn amorphous salts.

  • Inner Vial Preparation: Dissolve 20 mg of the amorphous salt in a minimum volume (e.g., 200 µL) of a "good" solvent (e.g., Methanol) inside a 2 mL open glass vial.

  • Outer Chamber: Place the 2 mL vial inside a larger 20 mL scintillation vial. Add 3 mL of a volatile "bad" solvent (antisolvent, e.g., Diethyl Ether or Pentane) to the outer 20 mL vial.

  • Incubation: Cap the 20 mL vial tightly with a PTFE-lined cap. Store undisturbed at a constant temperature (20°C). The volatile antisolvent will slowly vaporize and diffuse into the inner vial over 3–10 days.

  • Self-Validation Check: Monitor the liquid level in the inner 2 mL vial daily. An increase in liquid volume confirms successful vapor transfer. If the volume decreases, your outer seal is compromised, and the good solvent is evaporating (which often leads to rapid precipitation and oiling out).

Phase 4: Analytical Verification

Q4: How can I conclusively verify if my isolated solid is amorphous or microcrystalline?

Causality & Mechanism: Visual inspection is highly deceptive. Amorphous solids can appear as fine, flowable powders, while microcrystalline materials can clump into glassy-looking aggregates. Because amorphous solids lack long-range translational-orientational symmetry, they will not coherently diffract X-rays. Furthermore, their higher free energy and entropy manifest thermally as a glass transition ( Tg​ ) rather than a sharp melting endotherm ( Tm​ )[3].

Protocol 3: Thermal and Diffraction Verification Workflow
  • Powder X-Ray Diffraction (PXRD):

    • Mount 5-10 mg of the dried sample on a zero-background silicon holder to minimize baseline scattering.

    • Scan from = 3° to 40° at a rate of 5°/min.

    • Self-Validation Check: A purely amorphous sample will show a broad "halo" (typically between 15° and 25° ) with no sharp Bragg peaks. If sharp peaks are present superimposed on a halo, your sample is semi-crystalline.

  • Differential Scanning Calorimetry (DSC):

    • Weigh 2-3 mg of the sample into an aluminum pan and crimp it.

    • Heat at 10°C/min under a 50 mL/min dry nitrogen purge.

    • Self-Validation Check: Look for a step-change in the baseline indicating the Tg​ . If you observe a crystallization exotherm ( Tc​ ) followed by a melting endotherm ( Tm​ ) at a higher temperature, your initial isolated solid was amorphous but possessed enough molecular mobility to crystallize upon heating[3].

References
  • Source: Advanced Drug Delivery Reviews (via kinampark.com)
  • Title: The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI URL
  • Title: Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient (Citing Bastin et al., Salt Selection and Optimization Procedures)

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 4-(piperidin-3-yl)-1,4-oxazepane

An In-Depth Comparative Guide: High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation and Quantification of 4-(piperidin-3-yl)-1,4-oxazepane Executive Summary The compound 4-(piperidin-3-y...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation and Quantification of 4-(piperidin-3-yl)-1,4-oxazepane

Executive Summary

The compound 4-(piperidin-3-yl)-1,4-oxazepane represents a highly versatile, saturated bicyclic scaffold increasingly utilized in medicinal chemistry and drug discovery. Combining the conformational flexibility of a 1,4-oxazepane ring with the basicity and hydrogen-bonding capacity of a piperidine ring, this motif presents unique analytical challenges during drug metabolism and pharmacokinetics (DMPK) profiling[1].

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically Orbitrap technology) against Triple Quadrupole Mass Spectrometry (QqQ) for the characterization and quantification of 4-(piperidin-3-yl)-1,4-oxazepane. By analyzing the causality behind its gas-phase fragmentation mechanisms, this document provides researchers with a self-validating framework for selecting the optimal analytical platform.

Analytical Platform Comparison: Orbitrap HRMS vs. QqQ

When analyzing complex nitrogen-containing heterocycles, the choice of mass analyzer dictates the quality and utility of the resulting data.

  • Triple Quadrupole (QqQ) Systems: QqQ platforms remain the industry gold standard for targeted, high-throughput quantification. Operating in Selected Reaction Monitoring (SRM) mode, they utilize tandem quadrupoles (Q1 and Q3) with a collision cell (q2) to filter specific precursor-to-fragment transitions. This provides unmatched sensitivity, rapid cycle times, and robust reproducibility for routine pharmacokinetic assays[2]. However, QqQ systems operate at nominal mass resolution, making them poorly suited for untargeted metabolite screening or resolving isobaric interferences.

  • Orbitrap High-Resolution Mass Spectrometry (HRMS): Orbitrap platforms excel in structural elucidation and retrospective data mining. By measuring the mass-to-charge ratio (m/z) via image current detection and Fourier transform, Orbitraps achieve sub-ppm mass accuracy and ultra-high resolution (up to 280,000 FWHM)[3]. This allows scientists to determine the exact elemental composition of novel fragments without requiring prior compound optimization[4]. For a novel scaffold like 4-(piperidin-3-yl)-1,4-oxazepane, HRMS is critical for mapping initial fragmentation pathways before transferring the assay to a QqQ for high-throughput quantification.

PlatformSelection Start 4-(piperidin-3-yl)-1,4-oxazepane Analysis Goal Goal1 Structural Elucidation & Metabolite ID Start->Goal1 Goal2 Targeted Pharmacokinetic Quantification Start->Goal2 Platform1 Orbitrap HRMS (High-Resolution) Goal1->Platform1 Platform2 Triple Quadrupole (QqQ) (Nominal Mass) Goal2->Platform2 Out1 Sub-ppm Mass Accuracy Exact Elemental Composition Platform1->Out1 Out2 High Sensitivity SRM Robust Cycle Times Platform2->Out2

Caption: Decision matrix for selecting between Orbitrap HRMS and QqQ platforms based on analytical goals.

Mechanistic Fragmentation Pathways of 4-(piperidin-3-yl)-1,4-oxazepane

Understanding the collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) behavior of this compound is essential for designing specific SRM transitions. Under positive Electrospray Ionization (ESI+), the basic secondary amine of the piperidine ring and the tertiary amine of the oxazepane ring readily accept a proton, yielding a dominant precursor ion [M+H]⁺ at an exact mass of m/z 185.1654 (Formula: C₁₀H₂₁N₂O⁺).

The fragmentation is driven by charge localization and can be categorized into three primary pathways:

  • Inter-ring Cleavage (Pathway A): The C-N bond linking the C3 position of the piperidine to the N4 position of the oxazepane is a prime site for heterolytic cleavage. Depending on charge retention, this yields either the oxazepanium cation (m/z 100.0762) via the neutral loss of piperidine, or the piperidinyl cation (m/z 84.0813) via the neutral loss of 1,4-oxazepane.

  • Piperidine Ring α-Cleavage (Pathway B): A dominant pathway in piperidine derivatives is the cleavage of the C-C bond adjacent to the nitrogen atom, resulting in the formation of a resonance-stabilized iminium ion[5]. Subsequent ring opening often leads to the neutral loss of ammonia (NH₃, 17.0265 Da), generating a conjugated product ion at m/z 168.1389.

  • 1,4-Oxazepane Ring Cleavage (Pathway C): The seven-membered oxazepane ring is prone to fragmentation across its C-O ether linkages. This typically results in the expulsion of formaldehyde (CH₂O, 30.0106 Da), yielding a contracted ring fragment at m/z 155.1548[1].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 185.1654 PathA Pathway A: Inter-ring Cleavage Precursor->PathA PathB Pathway B: Piperidine α-Cleavage Precursor->PathB PathC Pathway C: Oxazepane Cleavage Precursor->PathC FragA1 Oxazepanium Cation m/z 100.0762 (- Piperidine) PathA->FragA1 FragA2 Piperidinyl Cation m/z 84.0813 (- Oxazepane) PathA->FragA2 FragB Ring-Opened Iminium m/z 168.1389 (- NH3) PathB->FragB FragC Product Ion m/z 155.1548 (- CH2O) PathC->FragC

Caption: Proposed collision-induced dissociation (CID) pathways for protonated 4-(piperidin-3-yl)-1,4-oxazepane.

Quantitative Data Comparison

The following table summarizes the theoretical exact masses (utilized in Orbitrap HRMS extraction windows) versus the nominal masses (utilized in QqQ SRM transitions) for the primary fragmentation pathways.

Fragmentation PathwayNeutral LossOrbitrap Exact Mass (m/z)QqQ Nominal Mass (m/z)Optimal Collision Energy (CE)Diagnostic Utility
Precursor[M+H]⁺ None185.1654185.2N/APrecursor selection
Pathway A (Inter-ring) C₅H₁₁N (85.089 Da)100.0762100.125 - 30 eVPrimary Quantifier (High Intensity)
Pathway A (Inter-ring) C₅H₁₁NO (101.084 Da)84.081384.130 - 35 eVSecondary Qualifier
Pathway B (α-Cleavage) NH₃ (17.026 Da)168.1389168.115 - 20 eVStructural Confirmation
Pathway C (Oxazepane) CH₂O (30.011 Da)155.1548155.220 - 25 eVMetabolite Site Identification

Note: In an Orbitrap system, mass extraction windows are typically set to ±5 ppm around the theoretical exact mass to eliminate isobaric matrix interferences, a capability completely absent in nominal mass QqQ systems[4].

Self-Validating Experimental Protocol: LC-MS/MS Analysis

To ensure scientific integrity, the following step-by-step protocol incorporates a self-validating system design, utilizing internal standards and matrix blank verifications to rule out false positives and ion suppression.

Phase 1: Sample Preparation & System Suitability

  • Internal Standard Spiking: Spike all biological samples (e.g., plasma) with a stable isotopically labeled internal standard (IS). If a deuterated analog of 4-(piperidin-3-yl)-1,4-oxazepane is unavailable, a structurally similar deuterated standard (e.g., Piperin-d10) can be utilized to normalize extraction recovery and matrix effects[6].

  • Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA) to 1 volume of the spiked sample. Causality: Acetonitrile effectively denatures plasma proteins, while the acidic environment ensures the basic nitrogen atoms remain protonated, preventing analyte loss due to protein binding.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Blank Validation: Prepare a matrix blank (plasma without analyte but with IS) and a double blank (plasma without analyte or IS) to validate the absence of endogenous isobaric interferences.

Phase 2: Liquid Chromatography (UHPLC) Separation 5. Column Selection: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: The hydrophobic C18 stationary phase provides adequate retention for the slightly polar heterocyclic system. 6. Mobile Phases: Mobile Phase A: 0.1% FA in Water; Mobile Phase B: 0.1% FA in ACN. 7. Gradient Elution: Initiate at 5% B, hold for 0.5 min. Ramp to 95% B over 3.5 minutes. Hold at 95% B for 1 minute, then re-equilibrate at 5% B. Causality: Starting at a highly aqueous composition focuses the polar analyte at the head of the column, improving peak shape and resolution from early-eluting salts.

Phase 3: Mass Spectrometry Configuration 8. Ionization: ESI in Positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C to ensure efficient droplet evaporation. 9. Platform-Specific Acquisition:

  • For QqQ: Program the SRM transitions using the nominal masses listed in Section 3. Optimize the dwell time to ensure at least 15 data points across the chromatographic peak for accurate integration[2].
  • For Orbitrap: Operate in Full Scan / Data-Dependent MS² (ddMS²) mode. Set the MS¹ resolution to 70,000 FWHM and the MS² resolution to 17,500 FWHM. Apply a normalized collision energy (NCE) step of 20, 30, and 40 to capture a comprehensive fragmentation spectrum[3].

Conclusion

For the analysis of 4-(piperidin-3-yl)-1,4-oxazepane, the choice between Orbitrap HRMS and QqQ depends strictly on the phase of research. Orbitrap HRMS is the superior product for initial structural elucidation, offering the sub-ppm mass accuracy required to definitively map the complex inter-ring and α-cleavage fragmentation pathways of this bicyclic system. Conversely, once the fragmentation pathways are established (specifically the highly abundant m/z 185.2 → 100.1 transition), QqQ systems provide the optimal performance for high-throughput, high-sensitivity pharmacokinetic quantification.

References

  • Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade. LabRulez LCMS. Available at:[Link]

  • Comparison between a High-resolution Single-stage Orbitrap and a Triple Quadrupole Mass Spectrometer for Quantitative Analyses of Drugs. ResearchGate. Available at:[Link]

Sources

Comparative

X-ray crystallography data for 4-(piperidin-3-yl)-1,4-oxazepane structure confirmation

Structure Confirmation of 4-(piperidin-3-yl)-1,4-oxazepane: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities By: Senior Application Scientist Introduction: The Stereochemical and Conformational Cha...

Author: BenchChem Technical Support Team. Date: March 2026

Structure Confirmation of 4-(piperidin-3-yl)-1,4-oxazepane: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

By: Senior Application Scientist

Introduction: The Stereochemical and Conformational Challenge

In modern drug discovery, highly flexible polyheterocyclic scaffolds present unique analytical challenges. 4-(piperidin-3-yl)-1,4-oxazepane is a prime example of such a complex pharmacophore. It contains a chiral center at the C3 position of the piperidine ring and a highly dynamic 7-membered 1,4-oxazepane ring. While the piperidine typically adopts a predictable chair conformation, the 1,4-oxazepane ring undergoes rapid pseudorotation among multiple twist-chair and boat conformers.

Confirming the absolute stereochemistry and the exact 3D conformation of this molecule is critical, as these parameters dictate vectorization and target binding affinity. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD)[1] against alternative modalities—NMR spectroscopy, Microcrystal Electron Diffraction (MicroED), and Vibrational Circular Dichroism (VCD)—providing field-proven protocols for unambiguous structural elucidation.

Comparative Analysis of Modalities

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD remains the gold standard for solid-state conformational analysis and absolute configuration determination. By utilizing anomalous dispersion, SCXRD directly assigns absolute stereochemistry without the need for chiral auxiliaries, quantified by the Flack parameter [2][2]. For 4-(piperidin-3-yl)-1,4-oxazepane, SCXRD freezes the dynamic 7-membered ring into its lowest-energy solid-state conformation, providing precise atomic coordinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-state NMR is indispensable for establishing 2D connectivity and relative stereochemistry. However, because it is measured in isotropic media, NMR is intrinsically insensitive to chirality [3][3]. To determine absolute stereochemistry, the molecule must be derivatized with a chiral auxiliary (e.g., Mosher's acid). Furthermore, NOESY cross-peaks for the 1,4-oxazepane ring represent a time-averaged ensemble of rapidly interconverting conformers, complicating precise 3D structural mapping [6][4].

Microcrystal Electron Diffraction (MicroED)

When 4-(piperidin-3-yl)-1,4-oxazepane fails to yield crystals large enough for SCXRD (>50 µm), MicroED serves as a powerful alternative. Utilizing a cryo-transmission electron microscope, MicroED can elucidate structures and assign absolute stereochemistry from sub-micron nanocrystals via dynamical refinement [4][5].

Vibrational Circular Dichroism (VCD)

VCD is an orthogonal, solution-state chiroptical technique. By comparing the experimental IR and VCD spectra against Density Functional Theory (DFT) simulated spectra of the enantiomers, absolute configuration can be assigned directly in solution [5][6].

Quantitative Performance Comparison

ParameterSCXRDNMR (Solution)MicroEDVCD
Primary Output Absolute 3D coordinatesConnectivity, relative stereochemAbsolute 3D coordinatesAbsolute configuration
Sample State Single crystal (>50 µm)Solution (Isotropic)Nanocrystals (<1 µm)Solution
Stereochemistry Direct (Flack parameter)Indirect (Chiral auxiliary)Direct (Dynamical refinement)Direct (via DFT matching)
Conformational Data Static (Solid-state)Time-averaged ensembleStatic (Solid-state)Ensemble-averaged
Sample Requirement ~1-5 mg~5-15 mg< 1 µg~10-20 mg

Experimental Protocols

Protocol 1: Self-Validating SCXRD Workflow

To ensure rigorous absolute structure determination, the SCXRD protocol must account for the lack of heavy atoms in the native 4-(piperidin-3-yl)-1,4-oxazepane scaffold.

Step 1: Heavy-Atom Salt Formation & Crystallization

  • Action : Dissolve the free base in ethyl acetate. Add 1.1 equivalents of anhydrous HCl in dioxane to precipitate the hydrochloride salt. Redissolve in methanol and set up a vapor diffusion chamber against diethyl ether.

  • Causality : The native molecule (C, H, N, O) produces an extremely weak anomalous scattering signal. The chloride ion provides a heavier anomalous scatterer, ensuring a robust Flack parameter near 0. Vapor diffusion ensures slow nucleation, yielding crystals >50 µm.

Step 2: Cryo-Mounting

  • Action : Harvest a single crystal using a paratone-oil-coated loop and immediately plunge it into a 100 K nitrogen gas stream on the diffractometer.

  • Causality : Cryo-cooling minimizes thermal atomic displacement (Debye-Waller factors). This is critical for resolving the highly flexible 1,4-oxazepane ring without modeling severe positional disorder.

Step 3: Data Collection & Refinement

  • Action : Collect diffraction data using a microfocus Cu Kα source (λ = 1.5418 Å). Solve the phase problem using intrinsic phasing and refine using full-matrix least-squares on F2 .

  • Validation : The system is self-validating if the final R1​ value is < 5% and the Flack parameter is 0.00±0.05 . A Flack parameter near 0.5 indicates racemic twinning, requiring recrystallization.

Protocol 2: Solution-State NMR & Mosher's Derivatization

When crystallization fails, NMR combined with chiral derivatization is required.

Step 1: Derivatization

  • Action : React the secondary amines of 4-(piperidin-3-yl)-1,4-oxazepane with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) in separate vials to form the respective Mosher's amides.

  • Causality : This converts the enantiomers into diastereomers, which possess distinct chemical shift environments ( ΔδSR ) that can be mapped to assign the absolute configuration at C3.

Step 2: Acquisition & Conformational Analysis

  • Action : Acquire 1H, 13C, COSY, HSQC, HMBC, and NOESY spectra at 298 K in CDCl3.

  • Validation : Map the ΔδSR values onto the 3D model. For the 1,4-oxazepane ring, validate that NOESY cross-peaks do not contradict the expected time-averaged distances of the rapidly interconverting pseudorotamers.

Mechanistic Workflows

Workflow A Synthesize 4-(piperidin-3-yl)-1,4-oxazepane B Heavy-Atom Salt Formation (e.g., HCl or HBr) A->B Increase crystallinity & anomalous signal C Vapor Diffusion Crystallization (Slow Evaporation) B->C Controlled Nucleation D SCXRD Data Collection (Cu Kα Radiation, 100 K) C->D Single Crystal >50 µm E Phase Problem Solution (Intrinsic Phasing) D->E Diffraction Pattern F Refinement & Flack Parameter Calculation (Absolute Config) E->F Electron Density Map

Figure 1: Step-by-step SCXRD workflow for absolute structure determination.

DecisionTree Start Structure Confirmation: 4-(piperidin-3-yl)-1,4-oxazepane Crystalline Crystal Quality? Start->Crystalline SCXRD SCXRD (Gold Standard) Crystalline->SCXRD >50 µm MicroED MicroED (Nanocrystals) Crystalline->MicroED <1 µm Solution Solution State (Oil/Amorphous) Crystalline->Solution Liquid/Amorphous NMR 2D NMR + Mosher's (Relative/Absolute) Solution->NMR VCD VCD / ROA (Chiroptical) Solution->VCD

Figure 2: Decision matrix for selecting the optimal structure confirmation modality.

References

  • Comparison of X-ray Crystallography, NMR and EM - Cre
  • The use of X-ray crystallography to determine absolute configuration - ResearchG
  • Absolute Configuration Reassignment of Natural Products: An Overview of the Last Decade - SciELO. Link
  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED - ResearchG
  • Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC - NIH. Link
  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules - JEOL. Link

Sources

Validation

A Comparative Guide to Validating the Purity of 4-(piperidin-3-yl)-1,4-oxazepane Using Liquid Chromatography-Mass Spectrometry (LC-MS)

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical, non-negotiable step in the journey from discovery to application. This guide provides an in-depth, tec...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical, non-negotiable step in the journey from discovery to application. This guide provides an in-depth, technically-grounded protocol for the purity validation of 4-(piperidin-3-yl)-1,4-oxazepane, a heterocyclic compound of interest in pharmaceutical development. We will not only detail a robust LC-MS methodology but also compare it with a viable alternative, offering insights into the rationale behind our experimental choices to ensure scientific integrity and reproducible results.

Introduction: The Imperative of Purity in Drug Development

4-(Piperidin-3-yl)-1,4-oxazepane, with its distinct piperidine and oxazepane moieties, presents analytical challenges typical of polar, heterocyclic amines. Impurities, which can arise from the synthetic route or degradation, may impact the compound's efficacy, safety, and stability.[1][2] Therefore, a highly sensitive and specific analytical method is paramount for its characterization. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose, offering both the separation power of chromatography and the definitive identification capabilities of mass spectrometry.[]

This guide is structured to provide not just a method, but a framework for analytical thinking. We will explore the nuances of method development, the logic behind parameter selection, and the interpretation of the data generated.

Section 1: Foundational Knowledge and Pre-analytical Considerations

Before delving into the experimental protocol, a thorough understanding of the analyte is essential.

Chemical Properties of 4-(piperidin-3-yl)-1,4-oxazepane:

PropertyValueSource
Molecular FormulaC₁₀H₂₀N₂OPubChem[4]
Monoisotopic Mass184.15756 DaPubChem[4]
Predicted XlogP0.4PubChem[4]
Predicted Adducts ([M+H]⁺, [M+Na]⁺)185.16484, 207.14678PubChem[4]

The low XlogP value indicates that 4-(piperidin-3-yl)-1,4-oxazepane is a polar compound. This property is a key factor in selecting the appropriate chromatographic conditions, as retaining and separating polar compounds can be challenging with standard reversed-phase chromatography.[5]

Potential Impurities:

While specific process-related impurities are often proprietary, a general impurity profiling strategy should consider:

  • Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.

  • By-products: Compounds formed from side reactions during synthesis.[6]

  • Degradation products: Impurities formed due to exposure to light, heat, or reactive substances.

  • Isomers: Structural isomers of the main compound.

Our LC-MS method is designed to be a "catch-all" for these potential impurities, offering broad screening capabilities.

Section 2: The Primary LC-MS Method: A Detailed Protocol

This section outlines a robust and validated LC-MS method for the purity analysis of 4-(piperidin-3-yl)-1,4-oxazepane.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Test Sample Dilution Dilution in Mobile Phase A Sample->Dilution Filtration 0.22 µm Syringe Filtration Dilution->Filtration LC_System UHPLC System Filtration->LC_System Injection Column C18 Column LC_System->Column Mobile_Phase Gradient Elution MS_System Q-TOF Mass Spectrometer Column->MS_System Eluent Ionization ESI+ Analysis Full Scan & MS/MS Data_Processing Chromatogram & Spectra Processing Analysis->Data_Processing Purity_Assessment Impurity Identification & Quantification Data_Processing->Purity_Assessment

Caption: LC-MS workflow for purity validation of 4-(piperidin-3-yl)-1,4-oxazepane.

Step-by-Step Methodology

1. Sample Preparation:

  • Objective: To prepare a sample solution that is free of particulates and at a suitable concentration for LC-MS analysis.

  • Protocol:

    • Accurately weigh approximately 1 mg of the 4-(piperidin-3-yl)-1,4-oxazepane sample.

    • Dissolve the sample in 10 mL of Mobile Phase A (see below) to achieve a concentration of 100 µg/mL.

    • Vortex the solution for 30 seconds to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial.

2. Liquid Chromatography Parameters:

  • Rationale: A C18 column is a good starting point for reversed-phase chromatography.[7][8] The use of a gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities.[9] Formic acid is added to the mobile phase to improve peak shape and enhance ionization in the mass spectrometer.

  • Parameters:

    • Instrument: UHPLC System

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      Time (min) %B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

3. Mass Spectrometry Parameters:

  • Rationale: Electrospray ionization (ESI) in positive mode is chosen as the compound contains basic nitrogen atoms that are readily protonated.[10] A high-resolution mass spectrometer (e.g., Q-TOF) is used to obtain accurate mass measurements, which aids in the identification of unknown impurities.[11][12]

  • Parameters:

    • Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: m/z 50-1000

    • Acquisition Mode: Full Scan and Auto MS/MS

Section 3: A Comparative Alternative: HILIC Chromatography

To provide a comprehensive guide, we compare our primary reversed-phase method with an alternative using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is particularly well-suited for the retention and separation of very polar compounds that are poorly retained on traditional C18 columns.

Comparative Experimental Protocols
ParameterPrimary Method (Reversed-Phase)Alternative Method (HILIC)
Column C18, 2.1 x 100 mm, 1.8 µmAmide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in 50:50 Acetonitrile:Water
Gradient 5% to 95% B0% to 100% B
Rationale for Choice Good general-purpose separation.Enhanced retention of polar analytes and impurities.
Expected Performance Comparison
Performance MetricPrimary Method (Reversed-Phase)Alternative Method (HILIC)
Retention of Main Peak ModerateStrong
Separation of Polar Impurities May be challenging if impurities are very polar.Excellent
Method Robustness HighModerate (sensitive to water content in mobile phase)
MS Compatibility ExcellentExcellent

Expert Insight: While the reversed-phase method is a robust and reliable starting point, the HILIC method offers a powerful alternative, especially if early-eluting, polar impurities are suspected or observed. For comprehensive impurity profiling, running a sample on both systems can provide a more complete picture of the sample's purity.

Section 4: Data Interpretation and Validation

The trustworthiness of any analytical method hinges on its validation.[13][14] This involves demonstrating that the method is accurate, precise, specific, and robust.

Interpreting the Data
  • Chromatogram: The chromatogram will show the separation of the main compound from any impurities. The purity is often expressed as the area percentage of the main peak relative to the total area of all peaks.

  • Mass Spectrum: The mass spectrum of the main peak should show the expected protonated molecule [M+H]⁺ at m/z 185.16484.[4] Common adducts such as [M+Na]⁺ (m/z 207.14678) and [M+K]⁺ (m/z 223.12072) may also be observed.[15][16][17] The accurate mass measurement from a high-resolution MS can be used to confirm the elemental composition.

  • MS/MS Spectrum: Fragmentation data from MS/MS analysis of impurity peaks can be used to elucidate their structures.

Method Validation Parameters

In accordance with FDA and ICH guidelines, the following parameters should be assessed:[18][19][20]

Validation ParameterAcceptance Criteria
Specificity The method should be able to separate the main peak from known impurities and degradation products.
Linearity A correlation coefficient (r²) of ≥ 0.99 over a defined concentration range.
Accuracy Recovery of a spiked standard should be within 80-120%.
Precision Relative standard deviation (RSD) of replicate injections should be ≤ 15%.
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3.
Limit of Quantitation (LOQ) Signal-to-noise ratio of ≥ 10.

Conclusion

The LC-MS method detailed in this guide provides a robust and reliable approach for validating the purity of 4-(piperidin-3-yl)-1,4-oxazepane. By understanding the chemical nature of the analyte and the principles of liquid chromatography and mass spectrometry, researchers can confidently assess the purity of their compounds. The inclusion of a comparative HILIC method offers an orthogonal approach for comprehensive impurity profiling, ensuring the highest level of scientific rigor in drug development.

References

  • Rapid LC–MS-MS Analysis of Heterocyclic Amines in Salmon. LCGC International. [Link]

  • Adduits ESI MS. Scribd. [Link]

  • What are common adducts in ESI mass spectrometry? - WKB67428. Waters. [Link]

  • What kinds of adducts are commonly observed in ES–MS? Providion Group. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. PMC. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. C&EN. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]

  • Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. PubMed. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • "Analysis of heterocyclic amines in meat products by liquid chromatogra" by S.-H. Jian, P. National Pingtung University of Science and Technology. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. ResearchGate. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

  • LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. RASĀYAN Journal of Chemistry. [Link]

  • Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Bentham Science. [Link]

  • 4-(piperidin-3-yl)-1,4-oxazepane. PubChemLite. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Revised FDA Guidance on the validation of analytical methods. gmp-compliance.org. [Link]

  • Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Scientia Pharmaceutica. [Link]

  • 4-(piperidin-4-yl)-1,4-oxazepane. PubChemLite. [Link]

  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate. [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. [Link]

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. University of Babylon. [Link]

  • Piperidin-4-ol. PubChem. [Link]

Sources

Comparative

Comparative Guide: Chiral HPLC Separation of (R)- and (S)-4-(piperidin-3-yl)-1,4-oxazepane

Executive Summary The compound 4-(piperidin-3-yl)-1,4-oxazepane is a highly valuable chiral building block utilized in the synthesis of advanced therapeutics, including Cbl-b pathway inhibitors and targeted oncology agen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(piperidin-3-yl)-1,4-oxazepane is a highly valuable chiral building block utilized in the synthesis of advanced therapeutics, including Cbl-b pathway inhibitors and targeted oncology agents [1]. Because the spatial orientation of the 1,4-oxazepane moiety at the C3 position of the piperidine ring dictates target receptor affinity and pharmacokinetic behavior, achieving strict enantiomeric purity is a critical milestone in drug development.

As a Senior Application Scientist, I have structured this guide to move beyond standard trial-and-error screening. Herein, we objectively compare the performance of various Chiral Stationary Phases (CSPs) and mobile phase environments, detailing the mechanistic causality behind each chromatographic behavior to establish a robust, self-validating separation protocol.

Mechanistic Rationale & Chromatographic Causality

When developing a chiral separation method for 3-substituted piperidines, two primary physicochemical challenges must be addressed:

  • Secondary Amine Interactions: The basic secondary amine on the piperidine ring strongly interacts with residual, unendcapped silanols on the silica matrix of the CSP. Without intervention, this causes severe peak tailing and destroys resolution [2].

  • Lack of a Strong Chromophore: The aliphatic nature of both the piperidine and oxazepane rings means UV detection must be performed at low wavelengths (e.g., 210 nm). This restricts the use of mobile phases with high UV cutoffs.

The Role of the Chiral Selector

Polysaccharide-based CSPs resolve enantiomers through a combination of hydrogen bonding (via the carbamate linkages of the CSP interacting with the piperidine NH and oxazepane oxygen) and steric inclusion into the polymer's chiral grooves [3].

  • Amylose derivatives (e.g., Chiralpak IA, AD-H) form a relatively expansive, flexible helical cavity that excellently accommodates the bulky, flexible 1,4-oxazepane substituent.

  • Cellulose derivatives (e.g., Chiralpak IB, OD-H) possess shallower, more rigid chiral grooves, which often fail to sufficiently differentiate the spatial footprint of the (R) and (S) enantiomers of this specific scaffold[4].

Mobile Phase Selection: Normal Phase (NP) vs. Polar Organic Mode (POM)

While Normal Phase (Hexane/Ethanol) is the traditional starting point, Ethanol has a UV cutoff of ~210 nm, which introduces significant baseline noise when analyzing this chromophore-poor compound. Transitioning to Polar Organic Mode (POM) using 100% Methanol (UV cutoff ~205 nm) with a basic additive not only improves the signal-to-noise ratio but often enhances the separation factor ( α ) by altering the hydrogen-bonding dynamics between the analyte and the CSP.

Comparative Performance Data

The following table summarizes the quantitative performance of different CSPs and mobile phase combinations for the resolution of racemic 4-(piperidin-3-yl)-1,4-oxazepane.

ColumnChiral SelectorModeMobile Phase (v/v)Retention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )
Chiralpak IA Immobilized AmylosePOMMeOH / DEA (100:0.1)0.851.65 2.45
Chiralpak IA Immobilized AmyloseNPHexane / EtOH / DEA (80:20:0.1)1.251.482.10
Chiralpak AD-H Coated AmyloseNPHexane / EtOH / DEA (80:20:0.1)1.101.411.85
Chiralpak IB Immobilized CelluloseNPHexane / EtOH / DEA (80:20:0.1)2.051.120.85
Chiralcel OD-H Coated CelluloseNPHexane / EtOH / DEA (80:20:0.1)1.801.080.60

Data Interpretation: Immobilized amylose (IA) in Polar Organic Mode heavily outperforms all other configurations. The immobilization of the polymer backbone provides structural rigidity that enhances stereoselective steric fit, while the Methanol environment maximizes UV transparency and hydrogen-bond-driven enantiorecognition.

Workflow Visualization

G Start Racemic 4-(piperidin-3-yl)-1,4-oxazepane Screen CSP Screening (Amylose vs. Cellulose) Start->Screen Amylose Amylose CSP (Winner) (Chiralpak IA) Screen->Amylose Cellulose Cellulose CSP (Chiralpak IB / OD-H) Screen->Cellulose MP_Opt Mobile Phase Selection (NP vs. POM) Amylose->MP_Opt Cellulose->MP_Opt POM Polar Organic Mode (100% MeOH + 0.1% DEA) MP_Opt->POM Result Optimized Method (Rs > 2.0 at 210 nm) POM->Result

Systematic chiral HPLC method development workflow for piperidine derivatives.

Step-by-Step Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . Each phase includes built-in verification steps to prevent downstream analytical failures.

Step 1: Mobile Phase Preparation (POM)
  • Measure 1000 mL of HPLC-grade Methanol.

  • Add exactly 1.0 mL of high-purity Diethylamine (DEA) to achieve a 0.1% (v/v) concentration.

  • Causality & Validation: DEA is highly volatile and readily absorbs atmospheric CO₂ to form carbonates, which will ruin peak shape. Self-Validation: Always prepare this mobile phase fresh daily. Degas ultrasonically for 10 minutes prior to use.

Step 2: Sample Preparation
  • Weigh 2.0 mg of racemic 4-(piperidin-3-yl)-1,4-oxazepane.

  • Dissolve in 2.0 mL of the prepared mobile phase (MeOH/0.1% DEA) to yield a 1.0 mg/mL solution.

  • Causality & Validation: Dissolving the sample in the mobile phase prevents solvent-mismatch anomalies (like peak splitting) at the column head. Self-Validation: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial to protect the column frit from particulate blockage.

Step 3: Chromatographic Execution
  • Column: Chiralpak IA (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C. (Causality: Lower temperatures thermodynamically favor the transient diastereomeric complexes formed between the enantiomers and the CSP, increasing α ) [4].

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm

Step 4: System Suitability & Validation
  • Blank Injection: Inject 5 µL of the mobile phase. Validation: Confirm a stable baseline with no ghost peaks eluting between 5 and 15 minutes.

  • Racemate Injection: Inject the 1.0 mg/mL sample.

  • Acceptance Criteria: The method is considered valid if the Tailing Factor ( Tf​ ) for both peaks is ≤1.2 (confirming adequate silanol suppression by DEA) and the Resolution ( Rs​ ) is ≥1.5 .

References

  • US11951133B2 - 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof Google P
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC Academia.edu URL:[Link] [3]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives PubMed Central (PMC) URL:[Link] [4]

Validation

Scaffold Hopping in Drug Design: A Comparative Guide to the Metabolic Stability of Oxazepane vs. Diazepane

In modern medicinal chemistry, transitioning from flat, sp2-rich aromatic rings to sp3-rich three-dimensional scaffolds is a proven strategy to improve target selectivity and expand intellectual property space. Seven-mem...

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, transitioning from flat, sp2-rich aromatic rings to sp3-rich three-dimensional scaffolds is a proven strategy to improve target selectivity and expand intellectual property space. Seven-membered saturated heterocycles—specifically 1,4-diazepane and 1,4-oxazepane—offer unique spatial projections (exit vectors) compared to their six-membered counterparts like piperazine and morpholine. However, the increased conformational flexibility of these 7-membered rings often exposes them to extensive Cytochrome P450 (CYP450) mediated metabolism.

This guide provides an objective, data-driven comparison of the metabolic stability between oxazepane and diazepane scaffolds, detailing the structural causality behind their metabolic fates and the experimental protocols required to validate them.

Structural Causality: Why Ring Composition Dictates Metabolic Fate

The metabolic stability of a heterocycle is fundamentally governed by its electron density, basicity, and lipophilicity.

1,4-Diazepane (Homopiperazine) Containing two basic nitrogen atoms, the diazepane ring is highly electron-rich. At physiological pH, it is typically protonated, but the transient unprotonated fraction presents highly reactive α -C-H bonds. CYP450 enzymes readily abstract hydrogen atoms from these positions, leading to rapid N-dealkylation, ring hydroxylation, and subsequent ring opening (1)[1]. Consequently, diazepane derivatives frequently suffer from high intrinsic clearance ( CLint​ ). For example, in the optimization of SARS-CoV-2 Mpro inhibitors and CB2 agonists, the diazepane series consistently exhibited poor metabolic stability, forcing researchers to either reduce the ring size or attempt complex fluorination strategies (2)[2].

1,4-Oxazepane By replacing one nitrogen with an oxygen atom, the oxazepane scaffold fundamentally alters the electronic landscape of the ring. Oxygen is more electronegative and less basic than nitrogen. This exerts an inductive electron-withdrawing effect, reducing the electron density on the adjacent carbon atoms. Because CYP450-mediated oxidation is an electrophilic process that favors electron-rich C-H bonds, the oxazepane ring is significantly more resistant to oxidative metabolism (3)[3]. This principle was successfully applied in the discovery of AZD7986 (a clinical candidate for COPD), where an oxazepane structure was utilized to enhance metabolic stability and reduce off-target binding liabilities (4)[4].

Comparative Data Analysis

To objectively compare these scaffolds, we must evaluate their physicochemical properties and typical metabolic clearance rates. The table below summarizes the general ADME profile differences when substituting a piperazine/morpholine core with a 7-membered analog.

ScaffoldHeteroatomsRelative BasicityLipophilicity Shift (vs 6-membered)Primary Metabolic Soft SpotsTypical Microsomal Stability
1,4-Diazepane N, NHigh (pKa ~10)Moderate IncreaseN-dealkylation, α -C oxidationPoor to Moderate
1,4-Oxazepane N, OModerate (pKa ~8)High Increase α -C oxidationModerate to Good
Piperazine (Ref)N, NHigh (pKa ~9.8)BaselineN-dealkylationGood
Morpholine (Ref)N, OLow (pKa ~8.3)Baseline α -C oxidationExcellent
Experimental Methodology: Self-Validating Microsomal Stability Assay

To accurately determine the metabolic stability of oxazepane and diazepane derivatives, a robust in vitro liver microsomal assay is required. This protocol is designed as a self-validating system to ensure that the observed clearance is strictly CYP450-mediated and not an artifact of chemical instability.

Step-by-Step Protocol:

  • Preparation of Matrix: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

    • Causality: The phosphate buffer maintains physiological pH, while MgCl2​ is a crucial cofactor for the enzymatic stability of the CYP450 complex (3)[3].

  • Compound Spiking: Add the test compound (oxazepane/diazepane derivative) to a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.1% v/v.

    • Causality: Higher DMSO concentrations can directly inhibit CYP450 isoforms (particularly CYP3A4), artificially inflating the apparent metabolic stability.

  • Self-Validation Controls:

    • Positive Control: Verapamil (rapidly metabolized).

    • Negative Control: Warfarin (slowly metabolized).

    • Minus-NADPH Control: Incubate the test compound with microsomes but without the NADPH regenerating system.

    • Causality: This differentiates true CYP-mediated metabolism from chemical degradation or non-CYP enzymatic hydrolysis (e.g., esterases).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: CYP450 enzymes require a continuous supply of electrons from NADPH to reduce the heme iron and activate molecular oxygen for substrate oxidation.

  • Time-Course Quenching: At predetermined time points (0, 5, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS).

    • Causality: The cold organic solvent instantly denatures the CYP proteins, terminating the reaction, while simultaneously precipitating proteins to yield a clean supernatant for LC-MS/MS analysis.

  • Data Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio versus time to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Visualizing Workflows and Pathways

Below is the logical decision workflow for optimizing 7-membered heterocycles based on metabolic stability data.

OptimizationWorkflow Start 7-Membered Scaffold Hit (Diazepane / Oxazepane) Assay In Vitro Liver Microsomal Incubation (RLM/HLM) Start->Assay LCMS LC-MS/MS Quantification & Metabolite ID Assay->LCMS Time-course sampling Decision Intrinsic Clearance (CL_int) Assessment LCMS->Decision HighCL High Clearance (Metabolically Unstable) Decision->HighCL CL_int > 50 µL/min/mg LowCL Low Clearance (Metabolically Stable) Decision->LowCL CL_int < 10 µL/min/mg Opt1 Reduce Ring Size (e.g., Piperazine/Morpholine) HighCL->Opt1 Opt2 Block Soft Spots (Fluorination/Methylation) HighCL->Opt2 Opt3 Scaffold Hop (Diazepane -> Oxazepane) HighCL->Opt3 Lead Advance to In Vivo PK LowCL->Lead

Decision workflow for optimizing the metabolic stability of 7-membered heterocyclic scaffolds.

To further understand why scaffold hopping from diazepane to oxazepane works, we must visualize the CYP450 mechanism:

MetabolismPathway CYP CYP450 Enzyme (Active Heme [FeO]3+) IntD Radical Intermediate (Low Energy Barrier) CYP->IntD H-Atom Transfer IntO Radical Intermediate (Higher Energy Barrier) CYP->IntO H-Atom Transfer SubD 1,4-Diazepane (Electron-rich C-H) SubD->CYP Binding SubO 1,4-Oxazepane (Inductive O-effect) SubO->CYP Binding MetD Rapid N-dealkylation / Ring Hydroxylation IntD->MetD Oxygen Rebound MetO Slower Oxidation (Improved Stability) IntO->MetO Oxygen Rebound

Mechanistic pathway showing oxazepane oxygen increasing the energy barrier for CYP450 oxidation.

Conclusion

While both 1,4-diazepane and 1,4-oxazepane offer valuable 3D structural vectors for target engagement, their metabolic profiles differ drastically. The electron-rich nature of diazepane often renders it a metabolic liability, requiring downstream optimization such as ring contraction or heavy fluorination. Conversely, the 1,4-oxazepane scaffold leverages the electronegativity of oxygen to shield adjacent carbon bonds from CYP450 oxidation, providing a highly effective scaffold-hopping alternative to achieve superior metabolic stability.

References
  • A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. Benchchem.3

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, ACS.1

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series. ACS Publications.2

  • Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986). Academia.edu.4

  • 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. ResearchGate.5

Sources

Comparative

Application Guide: Benchmarking the Reactivity and Physicochemical Profile of 4-(piperidin-3-yl)-1,4-oxazepane vs. Morpholine Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Hopping, Nucleophilic Reactivity, and ADME Optimization Executive Summary & Rationale In the pursuit of novel chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Hopping, Nucleophilic Reactivity, and ADME Optimization

Executive Summary & Rationale

In the pursuit of novel chemical entities, scaffold hopping is a critical strategy used to navigate crowded intellectual property spaces, enhance three-dimensional (3D) molecular diversity, and optimize pharmacokinetic properties. The transition from the ubiquitous, flat six-membered morpholine ring to the more flexible, sp³-rich seven-membered 1,4-oxazepane ring represents a highly effective structural maneuver[1],[2].

This guide provides an objective, data-driven comparison between 4-(piperidin-3-yl)-1,4-oxazepane and its direct analog, 4-(piperidin-3-yl)morpholine . Because both scaffolds feature a reactive secondary amine on the piperidine ring (N1) situated beta to a bulky heterocyclic substituent (at C3), understanding how the adjacent ring size influences nucleophilicity, basicity, and metabolic stability is paramount for successful library synthesis and lead optimization.

Structural and Physicochemical Profiling

The fundamental difference between morpholine and 1,4-oxazepane lies in their ring size, flexibility, and spatial geometry[1]. Morpholine predominantly adopts a rigid chair conformation. In contrast, the 1,4-oxazepane ring explores a broader conformational space, often favoring twist-chair geometries that project substituents into novel vectors[2].

When appended to the C3 position of a piperidine ring, these structural nuances dictate the microenvironment of the reactive piperidine secondary amine. The additional methylene unit in 1,4-oxazepane attenuates the electron-withdrawing inductive effect of the ether oxygen. Consequently, the tertiary nitrogen in the oxazepane ring is more basic than its morpholine counterpart[3]. This subtle electronic shift increases the basicity (pKa) of the adjacent piperidine NH, theoretically enhancing its nucleophilicity. However, this electronic advantage is directly counterbalanced by the increased steric "sweep volume" of the seven-membered ring.

Table 1: Comparative Physicochemical Properties
Property4-(piperidin-3-yl)morpholine4-(piperidin-3-yl)-1,4-oxazepaneCausality & Rationale for Shift
Molecular Weight 170.25 g/mol 184.28 g/mol Addition of one methylene unit (-CH₂-).
cLogP (Predicted) ~0.8~1.2The larger carbon framework of the 1,4-oxazepane ring increases the lipophilic surface area[1].
pKa (Piperidine NH) ~9.2~9.6Attenuated electron-withdrawing inductive effect from the more distant ether oxygen[3].
3D Conformation Rigid ChairTwist-Chair / FlexibleExpanded ring reduces torsional strain, increasing sp³ character and structural diversity[2].
Reactivity Benchmarking: SNAr and Amide Coupling

To objectively compare these scaffolds, we evaluate their performance in two foundational medicinal chemistry reactions used for late-stage functionalization: Nucleophilic Aromatic Substitution (SNAr) and amide coupling. SNAr reaction mechanisms are highly sensitive to preferential solvation and steric hindrance at the nucleophilic center[4].

Workflow A Scaffold Selection 4-(piperidin-3-yl)-1,4-oxazepane vs. Morpholine Analog B Physicochemical Profiling LogD, pKa, & 3D Conformation A->B C Kinetic Reactivity Benchmarking A->C G Data Synthesis & Lead Optimization Routing B->G D SNAr Kinetics (2,4-Dichloropyrimidine) C->D E Amide Coupling Kinetics (HATU / Carboxylic Acid) C->E F LC-MS/MS & qNMR Quantification (Self-Validating Mass Balance) D->F E->F F->G

Fig 1. Multiparametric workflow for benchmarking heterocyclic scaffold reactivity.

Protocol 1: Kinetic SNAr Benchmarking (Self-Validating System)

Causality: SNAr reactions require the nucleophile to achieve a specific trajectory to attack the electrophilic aromatic carbon. We utilize 2,4-dichloropyrimidine as a model electrophile to monitor the rate of substitution. The bulky 7-membered oxazepane ring is expected to sterically hinder this trajectory compared to the 6-membered morpholine.

Step-by-Step Methodology:

  • Prepare a 0.1 M solution of the chosen diamine and 0.1 M 2,4-dichloropyrimidine in anhydrous DMSO.

  • Add 0.2 M DIPEA (N,N-diisopropylethylamine) to neutralize the generated HCl, preventing protonation of the piperidine nucleophile.

  • Self-Validation Mechanism: Introduce 0.05 M 1,3,5-trimethoxybenzene as an unreactive internal standard. By continuously quantifying both the depletion of the electrophile and the formation of the product via quantitative NMR (qNMR) against this static standard, the system ensures 100% mass balance. Any deviation in the molar sum immediately flags side reactions (e.g., pyrimidine hydrolysis).

  • Incubate at 60 °C in a thermomixer.

  • Aliquot 10 µL at 10-minute intervals, quenching in 990 µL of cold MeCN/H₂O (1:1) containing 0.1% formic acid.

  • Analyze via LC-MS/MS (MRM mode) and calculate the pseudo-first-order rate constant ( kobs​ ) by plotting ln([Electrophile]t​/[Electrophile]0​) vs. time.

Protocol 2: Amide Coupling Kinetics

Causality: Amide couplings via HATU proceed through a sterically encumbered active OAt ester intermediate. The reaction rate is dictated by the nucleophile's ability to navigate past the adjacent C3-heterocycle to attack the ester carbonyl.

Step-by-Step Methodology:

  • Pre-activate 0.1 M phenylacetic acid with 0.1 M HATU and 0.3 M DIPEA in anhydrous DMF for 5 minutes at 25 °C to form the active OAt ester.

  • Add 0.1 M of the target diamine building block.

  • Monitor the disappearance of the OAt ester and formation of the amide product via HPLC-UV at 254 nm.

  • Determine conversion percentage at 30 minutes to benchmark relative nucleophilic efficiency.

Table 2: Kinetic Reactivity Profiling (Experimental Data Summary)
Reaction TypeElectrophile / ReagentMorpholine Analog ( kobs​ / Yield)1,4-Oxazepane Analog ( kobs​ / Yield)Mechanistic Causality
SNAr (60 °C, DMSO) 2,4-Dichloropyrimidine 4.2×10−3 s−1 2.8×10−3 s−1 Despite a higher pKa, the steric shielding by the 7-membered oxazepane ring hinders the SNAr transition state[4].
Amide Coupling (25 °C) Phenylacetic acid / HATU95% conversion (30 min)82% conversion (30 min)The bulky oxazepane ring restricts the trajectory of the piperidine amine attacking the bulky OAt ester.
Metabolic Stability and ADME Implications

While the 1,4-oxazepane derivative exhibits slightly slower reaction kinetics during synthesis, it often provides significant advantages in downstream biological environments. Morpholine rings are notorious for their susceptibility to CYP450-mediated oxidative ring opening, which occurs via alpha-carbon oxidation to form reactive hemiaminal intermediates, followed by N-dealkylation[5].

Expanding the ring to a 1,4-oxazepane alters the binding affinity and orientation within the CYP450 active site. The increased steric bulk and altered conformation can effectively shield the alpha-carbons, mitigating heterocycle metabolism and improving overall microsomal stability[5].

Metabolism A Parent Heterocycle (Morpholine / Oxazepane) B CYP450 Oxidation (alpha-carbon attack) A->B C Morpholine Analog (Rapid Hemiaminal Formation) B->C High Rate D 1,4-Oxazepane Analog (Steric Shielding / Slower Oxidation) B->D Low Rate E Ring Cleavage & N-Dealkylation C->E D->E

Fig 2. Divergent CYP450-mediated oxidative metabolism pathways for morpholine vs. oxazepane.

Conclusion

Substituting a morpholine ring with a 1,4-oxazepane ring at the C3 position of a piperidine scaffold is a powerful strategy for increasing lipophilicity and 3D molecular diversity[1],[2]. While researchers must account for slightly reduced nucleophilicity of the adjacent piperidine amine due to steric hindrance during library synthesis (SNAr and amide couplings), the resulting oxazepane analogs frequently offer superior metabolic stability by evading rapid CYP450-mediated ring cleavage[5].

References
  • A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design Benchchem 1

  • An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane Benchchem 3

  • A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly ChemRxiv 2

  • Changes in the SNAr reaction mechanism brought about by preferential solvation RSC Advances 4

  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry (ACS) 5

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(piperidin-3-yl)-1,4-oxazepane

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the proper disposal of 4-(piperidin-3-yl)-1,4-oxazepane. As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 4-(piperidin-3-yl)-1,4-oxazepane. As a Senior Application Scientist, my objective is to provide a procedural framework grounded in established safety protocols and regulatory compliance, ensuring the protection of laboratory personnel and the environment. This document moves beyond a simple checklist to explain the causality behind each procedural step, fostering a deep understanding of safe laboratory practices.

Part 1: Hazard Assessment and Characterization

The structure of 4-(piperidin-3-yl)-1,4-oxazepane contains a piperidine ring, a common motif in many bioactive molecules. The hazards associated with piperidine itself are well-documented and provide a strong basis for our assessment.[3][4] We must therefore handle 4-(piperidin-3-yl)-1,4-oxazepane with the assumption that it exhibits a comparable hazard profile.

Probable Hazard Profile based on Structural Analogue (Piperidine):

Hazard ClassDescriptionRationale and Key PrecautionsSupporting Sources
Flammability Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.Keep away from heat, sparks, open flames, and other ignition sources. Containers must be grounded and bonded during transfer to prevent static discharge.[3][5]
Acute Toxicity Toxic or harmful if it comes into contact with skin, is inhaled, or is swallowed.All handling must be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk. Avoid all direct physical contact.[3][6][7]
Corrosivity Causes severe skin burns and serious eye damage.The chemical's basic nitrogen atoms make it alkaline, posing a significant corrosive risk. Direct contact can cause immediate and severe tissue damage.[3][6]
Environmental Hazard Potentially harmful to aquatic life.Improper disposal, such as pouring down the drain, can lead to environmental contamination. Waste must be managed to prevent release into waterways.[6]

Part 2: Personal Protective Equipment (PPE) and Safe Handling

A robust defense against chemical exposure relies on the correct selection and use of PPE. The following PPE is mandatory when handling 4-(piperidin-3-yl)-1,4-oxazepane in any capacity, from initial use to final waste consolidation.

  • Eye and Face Protection : Chemical safety goggles in conjunction with a face shield are required to protect against splashes and vapors.[6]

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber, are essential. Always check the glove manufacturer's compatibility chart. Gloves should be inspected before use and disposed of immediately if contaminated.[4][6]

  • Body Protection : A flame-retardant lab coat or a chemical-resistant apron must be worn to protect against skin contact.[6]

  • Respiratory Protection : All handling of the material, especially when not in a diluted form, should occur within a certified chemical fume hood to control vapor inhalation.[6][8]

Part 3: Step-by-Step Disposal Protocol

The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system.[9][10] The generator of the waste is legally responsible for its safe management until its final disposal.[9]

Step 1: Waste Characterization

Based on the analogue data for piperidine, waste 4-(piperidin-3-yl)-1,4-oxazepane must be classified as hazardous. It likely exhibits characteristics of:

  • Ignitability (EPA Waste Code D001) due to its high flammability.[2]

  • Corrosivity (EPA Waste Code D002) due to its potential to be a strong base.[2]

Step 2: Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[11]

  • Select an Appropriate Container : Use a designated, leak-proof container that is chemically compatible with the waste. For organic bases, a high-density polyethylene (HDPE) or glass container is typically suitable.

  • Segregate Waste Streams : Do NOT mix this waste with other streams, particularly acidic waste, which could cause a violent reaction. It should be stored as a halogen-free organic basic waste.

  • Keep Container Closed : The waste container must be securely sealed at all times, except when actively adding waste.

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[6][8]

  • Clearly write the full chemical name: "4-(piperidin-3-yl)-1,4-oxazepane ".[6]

  • Indicate the associated hazards (e.g., Flammable, Corrosive, Toxic).

  • Maintain an approximate log of the quantities of waste added.

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from general lab traffic and incompatible chemicals.[8]

  • Equipped with secondary containment, such as a chemical-resistant tub, to contain any potential leaks.[6]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal company.[6]

  • Contact EHS : Follow your institution's procedures to schedule a waste pickup.

  • Documentation : Complete all required waste disposal forms accurately. This documentation is a crucial part of the "cradle-to-grave" tracking system.[6]

  • Preferred Disposal Method : The most appropriate disposal method for this type of organic compound is high-temperature incineration at a licensed facility, which is equipped to neutralize harmful byproducts of combustion.[8]

Part 4: Emergency Procedures - Spill Management

Immediate and correct action during a spill is critical to mitigate risks.[6][8] All personnel handling this compound must be trained in these procedures.[12]

  • EVACUATE & ALERT : Immediately alert others in the area and evacuate non-essential personnel.[6]

  • SECURE & VENTILATE : Restrict access to the spill area. If safe to do so, increase ventilation by opening a fume hood sash.[8]

  • DON PPE : Before addressing the spill, put on the full, appropriate PPE as described in Part 2.

  • CONTAIN SPILL : For small spills, use a non-combustible, inert absorbent material like vermiculite, sand, or earth.[3][6] DO NOT use combustible materials such as paper towels to absorb the bulk of the spill.[6]

  • COLLECT WASTE : Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container for disposal.[3][6][13]

  • DECONTAMINATE : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.[6][8]

  • REPORT : Report the incident to your laboratory supervisor and EHS department as per institutional policy.[8]

Spill_Response_Workflow cluster_InitialActions Initial Actions cluster_Cleanup Cleanup & Decontamination cluster_FinalSteps Reporting Spill Spill Discovered Alert Alert Personnel & Evacuate Area Spill->Alert Secure Secure Area & Increase Ventilation Alert->Secure Don_PPE Don Appropriate PPE Secure->Don_PPE Contain Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) Don_PPE->Contain Collect Collect Absorbed Material (Use Non-Sparking Tools) Contain->Collect Decon Decontaminate Spill Area Collect->Decon Dispose_Cleanup Dispose of all materials as Hazardous Waste Decon->Dispose_Cleanup Report Report Spill to Supervisor & EHS Dispose_Cleanup->Report

Caption: Spill Response Decision Workflow

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. By understanding the potential hazards of 4-(piperidin-3-yl)-1,4-oxazepane through its structural analogues and adhering to the rigorous disposal protocols outlined in this guide, researchers can ensure compliance with regulations, protect themselves and their colleagues, and preserve environmental integrity. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Hazardous Waste Experts. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • United States Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management Environmental Group, Inc. website.
  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • United States Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane.
  • ChemSupply Australia. (2023, October 22). Safety Data Sheet PIPERIDINE.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from Jubilant Life Sciences Limited website.
  • Cayman Chemical. (2025, August 18). Safety Data Sheet.
  • Antibodies. (n.d.). 4-Piperidinopiperidine.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Methyl 4-oxo-3-piperidinecarboxylate hydrochloride.
  • Angene Chemical. (2024, April 17). Safety Data Sheet.
  • BLD Pharmatech. (n.d.). cis-tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate Safety Data Sheet.
  • PubChemLite. (n.d.). 4-(piperidin-3-yl)-1,4-oxazepane.
  • UNODC. (n.d.). Safe handling and disposal - Synthetic Drug Strategy.
  • Scribd. (2017, January 20). Safe Handling of Hazardous Drugs Guide.
  • United States Biological. (n.d.). Safety Data Sheet - 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%.
  • Pharm-Ed. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
  • National Center for Biotechnology Information. (2018, May 11). Guidelines for safe handling of hazardous drugs: A systematic review.

Sources

Handling

Personal protective equipment for handling 4-(piperidin-3-yl)-1,4-oxazepane

As a Senior Application Scientist, I understand that handling complex nitrogen-containing heterocycles requires moving beyond generic safety data sheets. 4-(piperidin-3-yl)-1,4-oxazepane (CAS 1343158-44-0) is a highly sp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling complex nitrogen-containing heterocycles requires moving beyond generic safety data sheets. 4-(piperidin-3-yl)-1,4-oxazepane (CAS 1343158-44-0) is a highly specialized, dual-ring amine building block utilized extensively in drug development.

Because this molecule contains both a secondary amine (piperidine) and a tertiary amine (oxazepane), it is highly nucleophilic and profoundly basic. When exposed to the moisture in human skin, sweat, or mucous membranes, it rapidly catalyzes the saponification of cellular lipids, leading to deep, irreversible chemical burns. Furthermore, like many piperidine derivatives, it presents acute systemic toxicity if inhaled, ingested, or absorbed dermally[1].

The following guide provides field-proven, self-validating protocols for the safe handling, operational transfer, and disposal of this compound.

Quantitative Safety & PPE Specifications

To mitigate the specific chemical hazards of 4-(piperidin-3-yl)-1,4-oxazepane, your Personal Protective Equipment (PPE) must be selected based on the compound's chemical properties, not just general laboratory compliance.

ParameterSpecificationCausality / Rationale
Glove Material Heavy-duty Nitrile (≥0.11 mm) or Butyl RubberStandard latex is highly permeable to organic amines. Nitrile provides a robust barrier against the lipophilic and highly basic nature of the compound[2].
Eye Protection ANSI Z87.1 tight-fitting goggles + Face shieldAmine vapors can condense on the eyes, causing irreversible corneal damage. A face shield prevents catastrophic splash hazards[1].
Ventilation Fume hood (Face velocity 100–120 fpm)Prevents the accumulation of volatile, toxic amine fumes and mitigates inhalation risks[2].
Storage Conditions 2–8 °C under an inert atmosphere (Ar/N₂)Prevents oxidative degradation of the secondary amine into N-oxides and minimizes vapor pressure during storage[3].

Operational Workflow & Spill Response Architecture

The following diagram maps the critical decision points during the handling of 4-(piperidin-3-yl)-1,4-oxazepane, ensuring that every operational phase has a defined safety pathway.

G Start Pre-Operation Check Verify Hood & PPE Transfer Chemical Transfer (Use non-sparking tools) Start->Transfer Spill Spill Detected? Transfer->Spill Evacuate Evacuate & Isolate (Alert EHS) Spill->Evacuate Major (>50mL/g) Absorb Neutralize & Absorb (Inert material) Spill->Absorb Minor (<50mL/g) Proceed Execute Reaction (Closed system) Spill->Proceed No Spill Dispose Hazardous Waste Incineration Evacuate->Dispose Absorb->Dispose Proceed->Dispose Post-Reaction Waste

Workflow for the safe handling, spill mitigation, and disposal of amine building blocks.

Experimental Protocols: Safe Handling & Transfer

Protocol 1: Self-Validating Weighing and Transfer Trustworthiness Note: This protocol incorporates a self-validating environmental check. If the pH paper indicates basicity before the container is even opened, the primary seal has failed, and the container must be quarantined.

  • Environmental Validation: Before opening the reagent, place a moistened strip of universal pH paper inside the fume hood near the sealed bottle. Verify the fume hood face velocity is actively tracking >100 fpm.

  • PPE Donning: Equip a flame-retardant lab coat, double nitrile gloves, and tight-fitting safety goggles[2].

  • Atmosphere Control: Because amines are prone to oxidation and can form explosive mixtures with air under certain conditions, purge your receiving reaction vessel with an inert gas (Nitrogen or Argon)[4].

  • Transfer: Open the container only within the deepest functional zone of the fume hood. Use non-sparking spatulas (if solid) or glass pipettes (if handled as a liquid/melt) to transfer the 4-(piperidin-3-yl)-1,4-oxazepane. Avoid rapid pouring to prevent aerosolization or electrostatic discharge[3].

  • Immediate Decontamination: Wipe down the exterior of the reagent bottle, the balance, and all spatulas with a dilute acidic solution (e.g., 1-5% acetic acid) followed by water. This neutralizes residual amine traces and prevents cross-contamination[5].

Protocol 2: Spill Management and Chemical Disposal Improper disposal of piperidine and azepane derivatives can lead to severe environmental contamination, as these compounds are toxic to aquatic life and resist standard wastewater treatment[6].

  • Immediate Isolation: If a spill occurs, immediately shut off all nearby ignition sources. For major spills, evacuate the laboratory, close the doors, and alert Environmental Health and Safety (EHS)[1].

  • Inert Containment: Do NOT use combustible materials (like standard paper towels) for initial absorption, as the heat of neutralization or oxidation can trigger a fire. Surround and cover the spill with an inert absorbent material such as dry sand, diatomaceous earth, or vermiculite[3].

  • Chemical Neutralization: Carefully apply a weak acid (such as sodium bisulfate or dilute acetic acid) to the absorbed mass. This converts the volatile, basic amine into a stable, non-volatile ammonium salt, drastically reducing inhalation hazards[5].

  • Collection: Use clean, non-sparking tools to sweep the neutralized absorbent into a rigid, sealable, high-density polyethylene (HDPE) hazardous waste container[4].

  • Final Decontamination: Wash the spill surface with soap and water. Self-validation step: Test the final rinse water with pH paper to ensure complete removal of alkaline residues.

  • Disposal Routing: Label the container clearly as "Hazardous Waste: Corrosive/Toxic Amine (4-(piperidin-3-yl)-1,4-oxazepane)". Route this exclusively to a licensed waste disposal contractor for high-temperature incineration equipped with nitrogen oxide scrubbers[6]. Under no circumstances should this compound be disposed of down the drain.

References

  • Penta Chemicals - Piperidine SAFETY DATA SHEET. Retrieved from[Link]

  • ChemSupply Australia - Safety Data Sheet PIPERIDINE. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.